Propane-1,2,3-triyl tripalmitate-d27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C51H98O6 |
|---|---|
Poids moléculaire |
834.5 g/mol |
Nom IUPAC |
2,3-bis(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
Clé InChI |
PVNIQBQSYATKKL-DGRGSPICSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Chemical Properties of Propane-1,2,3-triyl tripalmitate-d27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Propane-1,2,3-triyl tripalmitate-d27, a deuterated analog of tripalmitin. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds for metabolic research, lipidomics, and as internal standards in quantitative analyses.
Chemical and Physical Properties
Table 1: General Chemical Properties
| Property | Value (Propane-1,2,3-triyl tripalmitate) | Value (Propane-1,2,3-triyl tripalmitate-d93) | Notes |
| Synonyms | Tripalmitin, Glyceryl tripalmitate | Tripalmitin (trispalmitoyl-D93) | The -d27 variant would have similar synonyms with the deuteration level specified. |
| Chemical Formula | C₅₁H₉₈O₆[1] | C₅₁H₅D₉₃O₆[2] | The formula for the -d27 variant would be C₅₁H₇₁D₂₇O₆. |
| Molecular Weight | 807.339 g/mol [1] | 900.89 g/mol [2] | The calculated molecular weight for the -d27 variant is approximately 834.5 g/mol . |
| CAS Number (Unlabeled) | 555-44-2[1][2] | 555-44-2[2] | This is the CAS number for the non-deuterated compound. |
| CAS Number (Labeled) | Not specified | 241157-04-0[2] | A specific CAS number would be assigned to the -d27 variant. |
| Appearance | White, waxy solid | Not specified | Expected to be a white solid. |
Table 2: Physical Properties
| Property | Value (Tripalmitin) | Notes |
| Melting Point | 66-67 °C[3] | The melting point of the deuterated analog is expected to be very similar. |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and ether.[4] | Deuteration does not significantly alter solubility in common solvents. |
| Storage Temperature | -20°C[2] | Recommended for long-term stability. |
Experimental Protocols
The synthesis and analysis of deuterated lipids like this compound require specialized protocols. Below are detailed methodologies for its synthesis and characterization.
Synthesis of Deuterated Triglycerides
The synthesis of deuterated triglycerides can be achieved through the esterification of glycerol with deuterated fatty acids. A general protocol is outlined below.
Objective: To synthesize this compound from glycerol and deuterated palmitic acid.
Materials:
-
Glycerol
-
Palmitic acid-d27
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) as a catalyst
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve glycerol and a stoichiometric excess (e.g., 3.3 equivalents) of palmitic acid-d27 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Reaction: Add DMAP (catalytic amount) to the solution. In a separate flask, dissolve DCC (e.g., 3.3 equivalents) in anhydrous DCM. Add the DCC solution dropwise to the glycerol and fatty acid mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution to remove any unreacted acid and catalyst. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Analysis by Mass Spectrometry
Mass spectrometry is a critical technique for confirming the molecular weight and isotopic enrichment of this compound.
Objective: To determine the molecular weight and deuterium incorporation of the synthesized product.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., chloroform/methanol mixture).
-
Prepare a dilute solution (e.g., 1-10 µg/mL) for direct infusion or LC-MS analysis.
-
For LC-MS, use a C18 reversed-phase column with a gradient of mobile phases such as acetonitrile/water and isopropanol/acetonitrile, both containing a suitable additive like ammonium formate.
Data Acquisition:
-
Acquire mass spectra in full scan mode to determine the molecular ion peak.
-
The expected m/z for the [M+H]⁺ ion of this compound is approximately 835.5.
-
Perform tandem mass spectrometry (MS/MS) to confirm the structure by fragmentation analysis.
Analysis by NMR Spectroscopy
NMR spectroscopy is used to confirm the structure and the positions of deuterium labeling.
Objective: To verify the chemical structure and the extent of deuteration.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
¹H NMR: The proton spectrum will show a significant reduction in the intensity of signals corresponding to the positions where deuterium has been incorporated.
-
²H NMR: The deuterium spectrum will show signals at the chemical shifts corresponding to the deuterated positions.
-
¹³C NMR: The carbon spectrum will show changes in the multiplicity of signals for carbons attached to deuterium due to C-D coupling.
Applications in Research and Drug Development
This compound serves as a valuable tool in various research applications, primarily due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, leading to slower metabolic cleavage.
-
Metabolic Studies: It is used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of dietary fats. The metabolic fate of the deuterated tripalmitin can be tracked and quantified using mass spectrometry.[5][6]
-
Lipidomics: In lipidomics workflows, deuterated lipids are widely used as internal standards for the accurate quantification of endogenous lipids in complex biological samples.[7][8] Their chemical similarity to the analytes of interest ensures that they behave similarly during sample preparation and analysis, thus correcting for variations.
-
Drug Development: Understanding the interaction of drugs with lipid metabolism is crucial. Deuterated lipids can be used to investigate how a drug candidate affects lipid synthesis, turnover, and signaling pathways.
Visualizations
Synthesis Workflow
Figure 1: Synthesis Workflow for Deuterated Triglycerides.
Lipidomics Experimental Workflow
Figure 2: Lipidomics Workflow Using a Deuterated Internal Standard.
Metabolic Fate Logical Diagram
Figure 3: Logical Flow of a Metabolic Fate Study.
References
- 1. benchchem.com [benchchem.com]
- 2. Tripalmitin (trispalmitoyl-Dââ, 98%) - Cambridge Isotope Laboratories, DLM-9462-0.5 [isotope.com]
- 3. Documents download module [ec.europa.eu]
- 4. targetmol.com [targetmol.com]
- 5. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Synthesis and Characterization of Deuterated Tripalmitin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of deuterated tripalmitin (Tripalmitin-d93), a valuable internal standard and tracer for lipidomics, metabolic research, and drug development. The methodologies detailed herein are compiled from established chemical principles and analytical techniques.
Synthesis of Deuterated Tripalmitin (Tripalmitin-d93)
The synthesis of Tripalmitin-d93 is achieved through the direct esterification of glycerol with three equivalents of deuterated palmitic acid (Palmitic acid-d31). This reaction is typically acid-catalyzed, leading to the formation of a triester.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol outlines a general procedure for the synthesis of deuterated tripalmitin. Researchers should optimize reaction conditions based on available laboratory equipment and desired purity.
Materials:
-
Glycerol
-
Palmitic acid-d31 (perdeuterated)
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene or another suitable azeotropic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., hexane, diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol and 3.3 equivalents of palmitic acid-d31.
-
Solvent and Catalyst Addition: Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction. Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (typically 0.1-0.5 mol% relative to glycerol).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours at a temperature of around 240°C.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether or hexane.
-
Neutralization and Washing: Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Column Chromatography
The crude product is purified by silica gel column chromatography to isolate the deuterated tripalmitin from any remaining starting materials and mono- or di-glyceride byproducts.
Procedure:
-
Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Triglycerides are relatively nonpolar and will elute with a low to moderate concentration of the more polar solvent (ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure deuterated tripalmitin.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified deuterated tripalmitin as a white solid.
Synthesis Workflow Diagram
Synthesis workflow for deuterated tripalmitin.
Characterization of Deuterated Tripalmitin
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated tripalmitin. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: In a fully deuterated tripalmitin sample, the proton NMR spectrum should show a significant reduction or complete absence of signals corresponding to the palmitoyl chains. Residual proton signals may be observed for the glycerol backbone.
²H NMR Spectroscopy: Deuterium NMR is a powerful tool for confirming the incorporation of deuterium. The chemical shifts in ²H NMR are identical to those in ¹H NMR. The spectrum of deuterated tripalmitin is expected to show signals corresponding to the various deuterated positions along the fatty acid chains. For detailed structural analysis, dissolve the sample in a protonated solvent like chloroform (CHCl₃) to avoid large solvent signals in the deuterium spectrum.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ²H Chemical Shift (ppm) |
| Glycerol CH₂ (sn-1, sn-3) | 4.10-4.35 | 4.10-4.35 |
| Glycerol CH (sn-2) | 5.25 | 5.25 |
| α-CH₂ (to C=O) | 2.30 | 2.30 |
| β-CH₂ | 1.62 | 1.62 |
| (CH₂)n | 1.25 | 1.25 |
| Terminal CH₃ | 0.88 | 0.88 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of triglycerides. The electron ionization (EI) mass spectrum of unlabeled tripalmitin serves as a reference for interpreting the spectrum of its deuterated analog.
GC-MS Experimental Protocol:
-
Column: A high-temperature capillary column suitable for lipid analysis (e.g., 5% diphenyl/95% dimethylpolysiloxane).
-
Injector Temperature: 350°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C.
-
Ramp 1: 5°C/min to 240°C.
-
Ramp 2: 2.5°C/min to 320°C.
-
Ramp 3: 1°C/min to 350°C.
-
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Expected Fragmentation Pattern:
The mass spectrum of tripalmitin is characterized by the loss of one of the palmitoyl chains from the molecular ion. For deuterated tripalmitin (C₅₁H₅D₉₃O₆, MW ≈ 900.9), the molecular ion peak [M]⁺ may be weak or absent. The most significant fragments arise from the loss of a deuterated palmitic acid residue.
| Fragment | Description | Expected m/z (Unlabeled Tripalmitin) | Expected m/z (Tripalmitin-d93) |
| [M]⁺ | Molecular Ion | 806.7 | ~900.9 |
| [M - RCOO]⁺ | Loss of one fatty acid residue | 551.5 | ~607.6 |
| [RCO]⁺ | Acylium ion | 239.2 | ~270.3 |
| [RCO + 74]⁺ | Rearrangement ion | 313.3 | ~344.4 |
| [RCO + 128]⁺ | Rearrangement ion | 367.3 | ~398.4 |
Note: R represents the C₁₅H₃₁ alkyl chain for unlabeled tripalmitin and C₁₅D₃₁ for deuterated tripalmitin.
The observation of the expected mass shifts in the fragment ions provides strong evidence for the successful synthesis of deuterated tripalmitin and allows for the assessment of its isotopic purity.
Characterization Workflow Diagram
Analytical workflow for deuterated tripalmitin.
Data Presentation
The quantitative data obtained from the characterization of synthesized deuterated tripalmitin should be summarized for clarity and comparison.
Table 1: Physicochemical Properties of Deuterated Tripalmitin
| Property | Unlabeled Tripalmitin | Deuterated Tripalmitin (Tripalmitin-d93) |
| Molecular Formula | C₅₁H₉₈O₆ | C₅₁H₅D₉₃O₆ |
| Molecular Weight | 807.3 g/mol | ~900.9 g/mol |
| Appearance | White solid | White solid |
Table 2: Key Mass Spectrometry Fragments (m/z)
| Fragment | Unlabeled Tripalmitin | Expected for Tripalmitin-d93 | Observed for Synthesized Product |
| [M - RCOO]⁺ | 551.5 | ~607.6 | [Experimental Value] |
| [RCO]⁺ | 239.2 | ~270.3 | [Experimental Value] |
| [RCO + 74]⁺ | 313.3 | ~344.4 | [Experimental Value] |
Table 3: ²H NMR Chemical Shifts
| Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) |
| Glycerol CH₂ (sn-1, sn-3) | 4.10-4.35 | [Experimental Value] |
| Glycerol CH (sn-2) | 5.25 | [Experimental Value] |
| α-CD₂ (to C=O) | 2.30 | [Experimental Value] |
| β-CD₂ | 1.62 | [Experimental Value] |
| (CD₂)n | 1.25 | [Experimental Value] |
| Terminal CD₃ | 0.88 | [Experimental Value] |
This technical guide provides a foundational framework for the synthesis and characterization of deuterated tripalmitin. Adherence to these detailed protocols and analytical methods will enable researchers to produce and validate this important tool for advanced scientific investigation.
An In-depth Technical Guide to Propane-1,2,3-triyl tripalmitate-d27
This technical guide provides comprehensive information on Propane-1,2,3-triyl tripalmitate-d27 for researchers, scientists, and drug development professionals. The document covers its chemical identity, structure, and applications in metabolic research, including detailed experimental protocols.
Chemical Identity and Structure
Propane-1,2,3-triyl tripalmitate, also known as tripalmitin or glyceryl tripalmitate, is a triglyceride derived from three units of palmitic acid. The deuterated form, this compound, is a stable isotope-labeled version of this molecule, which is invaluable for metabolic research as a tracer.
1.1. CAS Number
1.2. Chemical Structure
The structure of Propane-1,2,3-triyl tripalmitate consists of a glycerol backbone esterified with three palmitic acid molecules. In the "-d27" isotopologue, 27 hydrogen atoms on the three palmitoyl chains are replaced with deuterium atoms. The exact location of the deuterium atoms can vary depending on the synthesis method, but they are typically distributed along the fatty acid chains.
1.3. Physicochemical Properties
The physicochemical properties of the deuterated compound are expected to be very similar to the non-deuterated form.
| Property | Value |
| Molecular Formula (non-deuterated) | C51H98O6[1][2][3] |
| Molecular Weight (non-deuterated) | 807.32 g/mol [3] |
| Appearance | White to off-white solid[7] |
| Solubility | Insoluble in water; soluble in ethanol, benzene, and chloroform.[2] |
Applications in Metabolic Research
Stable isotope-labeled lipids, such as this compound, are powerful tools for studying lipid metabolism. They are used as tracers in studies of:
-
De novo lipogenesis: Quantifying the synthesis of new fatty acids and triglycerides.[8]
-
Lipid turnover: Measuring the rates of synthesis and breakdown of triglycerides in various tissues.
-
Fatty acid metabolism: Tracing the metabolic fate of fatty acids, including their oxidation and incorporation into complex lipids.
-
Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drug delivery systems.
Experimental Protocols
The following is a generalized protocol for an in vivo study of triglyceride turnover using a deuterated tracer like this compound. This protocol is based on established methods for studying lipid kinetics using stable isotopes.[8][9][10]
3.1. Materials
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Animal model (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry
-
Mass spectrometer (e.g., GC-MS or LC-MS)
3.2. Methodology
-
Tracer Administration: The deuterated triglyceride is administered to the study animals, typically orally or via injection. The dosage and route of administration will depend on the specific research question.
-
Sample Collection: Blood samples are collected at various time points after tracer administration to monitor the appearance and disappearance of the labeled lipid in the plasma.
-
Lipid Extraction: Lipids are extracted from the plasma samples using a standard method, such as the Bligh-Dyer or Folch extraction.
-
Sample Preparation: The extracted lipids are then prepared for mass spectrometry analysis. This may involve derivatization to improve chromatographic separation and ionization efficiency.
-
Mass Spectrometry Analysis: The isotopic enrichment of the triglyceride is measured by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This allows for the differentiation and quantification of the labeled and unlabeled triglyceride molecules.
-
Data Analysis: The data from the mass spectrometer is used to calculate kinetic parameters, such as the fractional synthesis rate and clearance rate of the triglyceride.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a metabolic study using a deuterated lipid tracer.
Caption: Experimental workflow for tracing lipid metabolism in vivo.
References
- 1. immunoportal.com [immunoportal.com]
- 2. Tripalmitin - Wikipedia [en.wikipedia.org]
- 3. Propane-1,2,3-triyl tripalmitate - CAS:555-44-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. targetmol.cn [targetmol.cn]
- 5. 1,2,3-Propanetriyl trihexadecanoate [chembk.com]
- 6. Tripalmitin (trispalmitoyl-Dââ, 98%) - Cambridge Isotope Laboratories, DLM-9462-0.5 [isotope.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. metsol.com [metsol.com]
- 9. Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
Isotopic Purity of Propane-1,2,3-triyl tripalmitate-d27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Propane-1,2,3-triyl tripalmitate-d27, a deuterated form of a common triglyceride. The incorporation of deuterium into molecules is a powerful tool in metabolic research, pharmacokinetics, and as internal standards in mass spectrometry. Ensuring the isotopic purity of these labeled compounds is critical for the accuracy and reliability of experimental results. This document outlines the analytical methodologies used to characterize this compound, presenting data in a clear, structured format and providing detailed experimental protocols.
Quantitative Data Summary
The isotopic purity of this compound is determined by assessing the distribution of its isotopologues. While a chemical purity of >98% is often stated by suppliers, the isotopic distribution provides a more detailed picture of the deuteration level. The following table summarizes the expected isotopic distribution for a hypothetical batch of this compound, as determined by high-resolution mass spectrometry.
| Property | Value | Method of Analysis |
| Chemical Formula | C₅₁H₇₁D₂₇O₆ | Mass Spectrometry |
| Molecular Weight (Monoisotopic) | 834.91 g/mol | Mass Spectrometry |
| Chemical Purity | >98% | HPLC, ¹H-NMR |
| Deuterium Incorporation | >98 atom % D | Mass Spectrometry, ²H-NMR |
Table 1: Isotopic Purity and Distribution of this compound
| Isotopologue | Relative Abundance (%) |
| d27 | 95.0 |
| d26 | 4.5 |
| d25 | 0.4 |
| d28 | 0.1 |
| Other | <0.1 |
Note: This data is representative and may vary between different synthesis batches.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on a combination of chromatographic and spectroscopic techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
Objective: To determine the relative abundance of each isotopologue of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable organic solvent mixture, such as chloroform:methanol (2:1, v/v).
-
Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.
-
-
Chromatographic Separation (LC-MS):
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to ensure the elution of the triglyceride.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 800-900.
-
Resolution: >70,000 FWHM.
-
Data Acquisition: Full scan mode to capture the entire isotopic envelope.
-
-
Data Analysis:
-
Extract the ion chromatogram for the [M+NH₄]⁺ or [M+Na]⁺ adduct of this compound.
-
From the mass spectrum of the chromatographic peak, determine the area of each isotopic peak.
-
Calculate the relative abundance of each isotopologue by normalizing the peak areas to the sum of all isotopic peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation
Objective: To confirm the positions of deuterium incorporation and to provide a quantitative measure of the overall deuterium enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
¹H-NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiment: A standard proton NMR experiment.
-
Analysis: The absence or significant reduction of proton signals at specific chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium. Integration of the residual proton signals can be used to estimate the percentage of deuterium incorporation.
-
-
²H-NMR Spectroscopy:
-
Spectrometer: An NMR spectrometer equipped with a deuterium probe.
-
Experiment: A standard deuterium NMR experiment.
-
Analysis: The deuterium spectrum will show signals at the chemical shifts where deuterium has been incorporated. The integral of these signals provides a direct measure of the amount of deuterium at each position.
-
Visualizations
The following diagrams illustrate the logical workflow for the analysis of the isotopic purity of this compound.
An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics
<
Introduction
Lipidomics, the comprehensive analysis of lipids within a biological system, traditionally offers a static snapshot of the lipidome. However, to truly understand the complex roles of lipids in health and disease, it is essential to study their dynamics—synthesis, transport, remodeling, and degradation. Stable isotope labeling has become a cornerstone technique for these dynamic studies, enabling researchers to trace the metabolic fate of lipids and quantify their turnover rates.[1]
Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a broad range of applications, including human studies.[1][2] The core principle involves introducing molecules enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system.[1] These labeled precursors are incorporated into newly synthesized lipids via metabolic pathways. Mass spectrometry is then used to differentiate between the naturally abundant (light) and the labeled (heavy) lipid species, allowing researchers to track the isotopic enrichment and gain insights into metabolic fluxes.[1][3]
Core Principles of Stable Isotope Labeling
The fundamental concept of stable isotope labeling is that isotopes of an element have different masses but are chemically identical.[4] This means that a stable isotope-labeled molecule, or "tracer," will behave biochemically in the same way as its unlabeled counterpart, the "tracee."[4][5] This allows the tracer to be metabolized and incorporated into complex lipids without altering the metabolic pathways under investigation.[5]
Mass spectrometry (MS) is the primary analytical technique used to detect and quantify the incorporation of stable isotopes into lipids.[3] The increased mass of the labeled lipids results in a shift in their mass-to-charge ratio (m/z), allowing them to be distinguished from the unlabeled lipids. High-resolution mass spectrometry can even resolve the distribution of different numbers of isotopic labels within a lipid molecule, providing detailed information about its synthesis and remodeling.[3]
Commonly Used Stable Isotopes in Lipidomics
The choice of stable isotope depends on the specific metabolic pathway being investigated and the analytical methods available. The most common isotopes used in lipidomics are ¹³C and ²H (deuterium), as carbon and hydrogen are fundamental components of all lipids. ¹⁵N can be used for tracing nitrogen-containing lipids.[4]
| Isotope | Natural Abundance (%) | Advantages | Disadvantages |
| ¹³C | ~1.1 | A universal label for all organic molecules; stable C-C bonds.[4] | Higher cost compared to ²H.[1] |
| ²H (D) | ~0.015 | Cost-effective; can be administered as heavy water (D₂O).[1][4] | Potential for kinetic isotope effects; can be lost during desaturation reactions.[1][3][4] |
| ¹⁵N | ~0.37 | Specific to nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine).[4] | Limited to specific lipid classes.[1] |
Labeling Strategies in Lipidomics
The selection of a labeling strategy is contingent on the research question. Broadly, these strategies can be categorized as either metabolic labeling or chemical labeling.
Metabolic Labeling: In this approach, a labeled precursor is supplied to a biological system (cells, tissues, or whole organisms) and is incorporated into lipids through endogenous metabolic pathways.[4] Common precursors include:
-
Labeled Glucose (e.g., ¹³C₆-glucose): Traces the de novo synthesis of fatty acids and the glycerol backbone.[4]
-
Labeled Fatty Acids (e.g., ¹³C₁₆-palmitate): Used to monitor fatty acid uptake, elongation, desaturation, and incorporation into complex lipids.[6]
-
Labeled Amino Acids (e.g., ¹³C,¹⁵N-serine): Specifically traces the synthesis of sphingolipids.[4]
-
Heavy Water (D₂O): Deuterium from D₂O is incorporated into fatty acids and cholesterol during their synthesis, providing a general measure of de novo lipogenesis.[4]
Chemical Labeling: This strategy involves chemically attaching an isotope-containing tag to a lipid molecule, typically after extraction. While not used for metabolic tracing, it is a valuable tool for quantification, where a known amount of a heavy-labeled lipid is added to a sample as an internal standard.[7]
Experimental Workflow and Protocols
A typical stable isotope labeling experiment in lipidomics follows a standardized workflow, from experimental design to data analysis.
Caption: A generalized experimental workflow for stable isotope labeling in lipidomics.
Protocol: ¹³C-Glucose Labeling of Cultured Cells for Fatty Acid Synthesis Analysis
This protocol provides a method for tracing the incorporation of carbon from glucose into newly synthesized fatty acids in cultured mammalian cells.
1. Cell Culture and Labeling:
- Culture cells to ~70-80% confluency in standard growth medium.
- Remove the standard medium and replace it with a glucose-free medium supplemented with ¹³C₆-glucose at the desired concentration (e.g., 10 mM).
- Incubate the cells for a specific duration (e.g., 24 hours) to allow for the uptake and metabolism of the labeled glucose.
2. Metabolic Quenching and Lipid Extraction:
- Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add a sufficient volume of ice-cold methanol to quench metabolic activity.
- Scrape the cells and collect the cell lysate.
- Perform a Bligh-Dyer or Folch extraction to separate the lipids from other cellular components.
3. Saponification and Fatty Acid Methyl Ester (FAME) Preparation:
- Dry the lipid extract under a stream of nitrogen.
- Resuspend the lipid extract in a methanolic sodium hydroxide solution and heat to saponify the fatty acids from complex lipids.
- Acidify the solution and extract the free fatty acids.
- Methylate the fatty acids using a reagent such as boron trifluoride in methanol to produce FAMEs.
4. GC-MS Analysis:
- Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).
- The mass spectra of the FAMEs will show an increase in m/z corresponding to the number of ¹³C atoms incorporated.
Data Analysis and Interpretation
The analysis of data from stable isotope labeling experiments involves several key steps:
-
Peak Integration and Isotope Correction: The raw mass spectrometry data is processed to integrate the peak areas of the labeled and unlabeled lipid species. The data must then be corrected for the natural abundance of heavy isotopes.
-
Calculation of Isotopic Enrichment: The fractional or molar percent enrichment (MPE) is calculated to determine the proportion of the lipid pool that has been newly synthesized during the labeling period.
-
Metabolic Flux Analysis: More advanced computational modeling can be used to estimate the rates (fluxes) of metabolic pathways.
Lipidomics Approaches: Targeted vs. Untargeted
Stable isotope labeling can be integrated into both targeted and untargeted lipidomics workflows.
-
Untargeted Lipidomics: This hypothesis-generating approach aims to comprehensively profile all detectable lipids in a sample.[8][9] It is useful for discovering unexpected changes in lipid metabolism.[8]
-
Targeted Lipidomics: This hypothesis-driven approach focuses on the accurate quantification of a predefined set of lipids.[8][9] It offers higher sensitivity and specificity for validating findings from untargeted studies or for monitoring specific metabolic pathways.[8]
Caption: The complementary relationship between untargeted and targeted lipidomics.
Signaling Pathways Amenable to Stable Isotope Labeling
Stable isotope labeling is a powerful tool for dissecting the regulation and dysregulation of key lipid metabolic pathways.
De Novo Lipogenesis
De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[10][11] This pathway is highly active in the liver and adipose tissue.[11] By using ¹³C-glucose or D₂O, researchers can trace the conversion of these precursors into acetyl-CoA and their subsequent incorporation into fatty acids and triglycerides.[10][12]
Caption: Tracing ¹³C from glucose through the de novo lipogenesis pathway.
Glycerolipid Synthesis
Glycerolipid synthesis involves the esterification of fatty acids to a glycerol-3-phosphate backbone to form triglycerides and phospholipids.[13][14] Using labeled glycerol or fatty acids, the dynamics of this pathway can be monitored, providing insights into energy storage and membrane biogenesis.[13]
Caption: Incorporation of labeled fatty acids into the glycerolipid synthesis pathway.
Applications in Research and Drug Development
Stable isotope labeling in lipidomics has a wide range of applications:
-
Biomarker Discovery: Identifying lipids with altered turnover rates in disease states.[15]
-
Disease Mechanism Elucidation: Understanding how lipid metabolism is dysregulated in conditions like metabolic syndrome, cancer, and neurodegenerative diseases.[11][15][]
-
Pharmacodynamics: Assessing the effect of drugs on lipid synthesis and turnover.[]
-
Nutritional Science: Tracing the metabolic fate of dietary lipids.[8]
Conclusion
Stable isotope labeling is an indispensable technique in modern lipidomics, providing a dynamic view of lipid metabolism that is unattainable with traditional steady-state measurements. By enabling the quantification of lipid synthesis, degradation, and remodeling, it offers profound insights into the roles of lipids in cellular function, disease pathogenesis, and therapeutic intervention. As analytical technologies continue to advance, the application of stable isotope labeling will undoubtedly uncover new layers of complexity in the lipidome.
References
- 1. benchchem.com [benchchem.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Untargeted vs. Targeted Lipidomics—Understanding the Differences - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Comparative Analysis of Untargeted and Targeted Lipidomics - Creative Proteomics [creative-proteomics.com]
- 10. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De novo lipogenesis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. De Novo Lipogenesis → Term [lifestyle.sustainability-directory.com]
- 13. Glycerolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Glycerolipids: Structure, Synthesis, Function and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
Propane-1,2,3-triyl tripalmitate-d27: A Technical Guide to Safety and Handling
This guide is intended for researchers, scientists, and drug development professionals who may be working with Propane-1,2,3-triyl tripalmitate-d27. It provides an overview of the known hazards, recommended handling procedures, and relevant physical and chemical properties to ensure safe laboratory practices.
Physicochemical and Toxicological Data
A clear understanding of the physical, chemical, and toxicological properties of a compound is fundamental to its safe handling. The following tables summarize the available data for Propane-1,2,3-triyl tripalmitate.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅₁H₉₈O₆ | [1][2][3] |
| Molecular Weight | 807.34 g/mol | [3] |
| Appearance | White to almost white fine crystalline powder | [4] |
| Melting Point | 66-68 °C | [4] |
| Boiling Point | 310-320 °C | [4] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly), Hexanes (Very Slightly) | [4] |
| Storage Temperature | -20°C | [4] |
Table 2: Toxicological Information
| Hazard Classification | Description | Reference |
| GHS Classification | Acute toxicity, oral (Category 4), H302; Skin corrosion/irritation (Category 2), H315; Serious eye damage/eye irritation (Category 2A), H319; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335 | [5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5][6] |
Experimental Protocols
While detailed experimental protocols for the toxicological assessment of Propane-1,2,3-triyl tripalmitate were not found in the provided search results, the GHS classifications suggest that standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals were likely followed. These may include:
-
Acute Oral Toxicity: OECD Test Guideline 423
-
Acute Dermal Toxicity: OECD Test Guideline 402
-
Acute Inhalation Toxicity: OECD Test Guideline 403
-
Skin Irritation/Corrosion: OECD Test Guideline 404
-
Eye Irritation/Corrosion: OECD Test Guideline 405
Researchers should refer to these standardized protocols when designing any new toxicological studies.
Safe Handling and Personal Protective Equipment (PPE)
Based on the hazard information, the following safe handling procedures and personal protective equipment are recommended.
Caption: Workflow for the safe handling of this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents skin irritation and absorption.[6] |
| Respiratory Protection | Use a NIOSH-approved respirator with a dust mask if ventilation is inadequate or if dust is generated. | Protects against respiratory tract irritation from airborne particles.[6] |
First Aid Measures
In the event of exposure, follow these first aid measures and seek medical attention.[5][6]
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage and Disposal
Proper storage and disposal are crucial to maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The recommended storage temperature is -20°C.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Hazard Identification and Risk Mitigation
A systematic approach to hazard identification and risk mitigation is essential.
Caption: Logical relationship for hazard identification and risk assessment.
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂) under combustion.[7]
References
- 1. immunoportal.com [immunoportal.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. biocompare.com [biocompare.com]
- 4. 1,2,3-Propanetriyl trihexadecanoate [chembk.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility of Propane-1,2,3-triyl tripalmitate-d27 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Propane-1,2,3-triyl tripalmitate-d27. Due to a lack of specific quantitative data for the deuterated isotopologue, this document presents solubility information for the non-deuterated parent compound, Propane-1,2,3-triyl tripalmitate (also known as Glyceryl Tripalmitate or Tripalmitin), as a close surrogate. The structural similarity suggests that the solubility characteristics will be comparable.
Quantitative and Qualitative Solubility Data
The solubility of Propane-1,2,3-triyl tripalmitate has been qualitatively and semi-quantitatively described in several organic solvents. The data is summarized in the table below. It is important to note that this compound generally exhibits low solubility in many common organic solvents.
| Organic Solvent | Solubility Description | Quantitative Value (if available) |
| Chloroform | Sparingly soluble | Not specified |
| Ethyl Acetate | Slightly soluble | Not specified |
| Hexanes | Very slightly soluble | Not specified |
| Dimethyl Sulfoxide (DMSO) | Insoluble or slightly soluble | < 1 mg/mL[1][2] |
| Ethanol | Insoluble or slightly soluble | < 1 mg/mL[1][2] |
| 0.1M Sodium Hydroxide | Insoluble or slightly soluble | < 1 mg/mL[1][2] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a triglyceride such as this compound in organic solvents using the isothermal shake-flask method. This method is a standard and reliable technique for determining the saturation solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., Chloroform, Ethyl Acetate, Hexanes, DMSO, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) or a Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC-ELSD/MS or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the analyte in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Methodological & Application
Application Note: Quantitative Analysis of Triglycerides in Biological Matrices using Propane-1,2,3-triyl tripalmitate-d27 as an Internal Standard by LC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and reliable method for the quantitative analysis of triglycerides in biological samples, such as plasma and tissue homogenates, using Liquid Chromatography-Mass Spectrometry (LC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Propane-1,2,3-triyl tripalmitate-d27, is employed. The use of a deuterated internal standard is crucial for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects and ion suppression.[1][2][3] This methodology is particularly suited for researchers in lipidomics, drug development, and metabolic disease studies.
Introduction
Triglycerides are a major class of lipids that play a critical role in energy storage and metabolism. Accurate quantification of specific triglyceride species is essential for understanding their physiological and pathological roles. LC-MS has become a powerful tool for lipid analysis due to its high sensitivity and specificity.[4] However, the complexity of biological matrices can lead to significant analytical challenges, such as ion suppression or enhancement, which can compromise the accuracy of quantification.[3]
The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the chemical and physical properties of the analyte is the gold standard for quantitative LC-MS analysis.[3][5] SIL-IS, such as this compound, co-elute with the endogenous analyte and experience similar effects from the sample matrix, thus providing effective normalization and improving the reliability of the results.[2][4] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of tripalmitin and other triglycerides.
Experimental Workflow
The overall experimental workflow for the quantification of triglycerides using this compound as an internal standard is depicted below.
Caption: Experimental workflow for triglyceride quantification.
Protocols
Materials and Reagents
-
Propane-1,2,3-triyl tripalmitate (Analytical Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC Grade)
-
Water (LC-MS Grade)
-
Isopropanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ammonium formate
Standard and Sample Preparation
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Propane-1,2,3-triyl tripalmitate at 1 mg/mL in a suitable organic solvent (e.g., 2:1 v/v chloroform:methanol).
-
Prepare a stock solution of this compound at 1 mg/mL in the same solvent.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the Propane-1,2,3-triyl tripalmitate stock solution to achieve a concentration range that covers the expected analyte concentrations in the samples.
-
Spike each calibration standard with the this compound internal standard to a final concentration of 500 ng/mL.
-
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 500 µL of MTBE.
-
Add 10 µL of the this compound internal standard working solution (e.g., 50 µg/mL) to each sample.
-
Add 125 µL of methanol.
-
Vortex for 1 minute and incubate at room temperature for 10 minutes.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to induce phase separation.
-
Transfer the upper organic layer (containing lipids) to a new tube.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol).
-
LC-MS Parameters
The following are general LC-MS parameters that can be adapted and optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55 °C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 2.0 | 40 |
| 12.0 | 99 |
| 15.0 | 99 |
| 15.1 | 30 |
| 20.0 | 30 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | |
| Analyte (Tripalmitin) | Q1: m/z 825.8 → Q3: m/z 551.5 (Ammonium Adduct) |
| IS (Tripalmitin-d27) | Q1: m/z 852.8 → Q3: m/z 569.5 (Ammonium Adduct) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Note: The exact m/z values for the precursor and product ions should be optimized based on the specific instrument and the deuteration pattern of the internal standard.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (Propane-1,2,3-triyl tripalmitate) and the internal standard (this compound) using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard is based on a clear logical principle to ensure accurate quantification. The diagram below illustrates this relationship.
Caption: Principle of internal standard normalization.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of triglycerides by LC-MS. This approach effectively compensates for analytical variability, leading to high-quality data essential for research in various fields, including drug development and clinical research. The detailed protocol provided in this application note serves as a starting point for the development and validation of quantitative lipidomics assays.
References
Application Notes and Protocols: Propane-1,2,3-triyl tripalmitate-d27 for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis is a powerful tool for understanding the dynamic processes of metabolic pathways in living organisms. The use of stable isotope-labeled compounds, such as propane-1,2,3-triyl tripalmitate-d27, allows for the precise tracing of the metabolic fate of molecules without the safety concerns associated with radioisotopes. This compound is a deuterated form of tripalmitin, a triglyceride composed of a glycerol backbone and three palmitic acid molecules. By introducing this labeled triglyceride, researchers can track the absorption, distribution, and utilization of dietary fats, providing valuable insights into lipid metabolism in various physiological and pathological states.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic flux analysis, with a focus on in vivo studies in preclinical models.
Data Presentation
The following tables summarize key quantitative data related to triglyceride metabolism, providing a reference for expected physiological ranges.
Table 1: Triglyceride Turnover and Fractional Catabolic Rates in Rats
| Animal Model | Condition | Plasma Triglyceride Half-life (min) | Apparent Fractional Catabolic Rate (min⁻¹) | Apparent Total Catabolic Rate (µ g/min ) |
| Rat | Normal Control | 24 ± 1 | 0.029 | 299 ± 11 |
| Rat | Pair-fed Control | 24 ± 1 | 0.029 | 138 ± 11 |
| Rat | Thyroidectomized | 41 ± 3 | 0.017 | 48 ± 4 |
Data adapted from a study investigating triglyceride turnover in rats using [2-³H]glycerol.[3]
Table 2: VLDL-Triglyceride Fractional Synthesis Rates (FSR) in Humans
| Tracer | Method | VLDL-TG FSR (%/hour) |
| [¹³C]palmitate | Constant Infusion & Compartmental Modeling | ~25 |
| ²H₂O | Oral Administration | Not directly comparable |
Data adapted from studies on human VLDL-triglyceride kinetics. The FSR can vary significantly based on the tracer and analytical model used.[4]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Rodents
This protocol describes the oral administration of deuterated tripalmitate to rodents for tracing its metabolic fate.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, olive oil)
-
Oral gavage needles
-
Animal balance
-
Microcentrifuge tubes
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Tracer Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage (e.g., 100-500 mg/kg body weight). Sonication may be required to achieve a uniform suspension.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water to ensure a post-absorptive state.
-
Administration:
-
Weigh each animal to determine the precise volume of the tracer suspension to be administered.
-
Administer the this compound suspension via oral gavage.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart, brain).
-
Immediately snap-freeze tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Centrifuge blood samples to separate plasma and store at -80°C.
-
Protocol 2: Lipid Extraction and Hydrolysis
This protocol details the extraction of total lipids from plasma and tissues and the subsequent hydrolysis of triglycerides to release fatty acids.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sodium hydroxide in methanol (e.g., 2 M)
-
Hydrochloric acid (e.g., 6 M)
-
Hexane
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Lipid Extraction (Folch Method):
-
To a known amount of tissue homogenate or plasma, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly for 1-2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Triglyceride Hydrolysis (Saponification):
-
Resuspend the dried lipid extract in a small volume of toluene.
-
Add methanolic sodium hydroxide.
-
Incubate at a high temperature (e.g., 80°C) for 1-2 hours to hydrolyze the triglycerides into free fatty acids and glycerol.
-
Cool the samples to room temperature.
-
Acidify the mixture by adding hydrochloric acid to protonate the fatty acids.
-
Extract the free fatty acids by adding hexane and vortexing.
-
Centrifuge to separate the phases.
-
Collect the upper hexane layer containing the fatty acids.
-
Repeat the hexane extraction to ensure complete recovery.
-
Dry the pooled hexane extracts under a stream of nitrogen gas.
-
Protocol 3: Derivatization and GC-MS Analysis of Palmitate-d27
This protocol describes the derivatization of fatty acids to their methyl esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment of palmitate.
Materials:
-
Boron trifluoride in methanol (BF₃-methanol) or methanolic HCl
-
Hexane
-
Saturated NaCl solution
-
GC-MS system with a suitable capillary column (e.g., polar-coated)
-
Autosampler vials with inserts
Procedure:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried fatty acid sample, add BF₃-methanol or methanolic HCl.
-
Incubate at a high temperature (e.g., 100°C) for 30-60 minutes.
-
Cool the samples to room temperature.
-
Add hexane and a saturated NaCl solution and vortex.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the FAMEs under a stream of nitrogen gas.
-
Reconstitute the sample in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS.
-
Use a temperature program that effectively separates the different fatty acid methyl esters.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Monitor the ion fragments corresponding to palmitate methyl ester (m/z 270 for unlabeled) and deuterated palmitate methyl ester (m/z 297 for d27).
-
Quantify the isotopic enrichment by calculating the ratio of the peak area of the deuterated palmitate to the total peak area of palmitate (deuterated + unlabeled).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolic flux analysis using this compound.
Metabolic Fate of Deuterated Tripalmitate
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Plasma lipids, lipoproteins, and triglyceride turnover in eu- and hypo-thyroid rats and rats on a hypocaloric diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiking Deuterated Tripalmitin in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the spiking of deuterated tripalmitin (Tripalmitin-d98) into plasma samples for use as an internal standard in quantitative lipid analysis, primarily by mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and analytical measurements, ensuring accurate and precise quantification of endogenous tripalmitin.[1][2][3]
Introduction
Tripalmitin is a triglyceride composed of three molecules of palmitic acid esterified to a glycerol backbone. Its quantification in plasma is of significant interest in various research areas, including metabolic studies and cardiovascular disease research. The use of a deuterated analog, such as Tripalmitin-d98, which is chemically identical to the analyte but has a different mass, allows for accurate quantification by isotope dilution mass spectrometry.[4] This internal standard co-elutes with the endogenous analyte and experiences similar matrix effects, thereby improving the reliability of the analytical method.
Experimental Protocols
This section details the necessary steps for preparing the internal standard, spiking it into plasma samples, and subsequently extracting the lipids for analysis.
Materials and Reagents
-
Deuterated Tripalmitin (Tripalmitin-d98)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Class A volumetric flasks
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Deuterated Tripalmitin Stock and Working Solutions
Proper preparation of the internal standard solutions is critical for accurate quantification.
2.2.1. Stock Solution Preparation (1 mg/mL)
-
Allow the vial of deuterated tripalmitin to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount (e.g., 10 mg) of deuterated tripalmitin.
-
Dissolve the weighed standard in chloroform in a Class A volumetric flask to achieve a final concentration of 1 mg/mL. Chloroform is a suitable solvent for nonpolar lipids like triglycerides.
-
Vortex the solution until the deuterated tripalmitin is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C.
2.2.2. Working Solution Preparation (e.g., 10 µg/mL)
-
Equilibrate the stock solution to room temperature.
-
Prepare a working solution by diluting the stock solution with a suitable solvent. A mixture of methanol and isopropanol (e.g., 1:1, v/v) is a good choice as it is compatible with subsequent protein precipitation and lipid extraction steps.
-
For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL with the chosen solvent.
-
This working solution will be used to spike the plasma samples. Store the working solution at -20°C when not in use.
Spiking of Plasma Samples
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples gently to ensure homogeneity.
-
In a clean microcentrifuge tube, add a specific volume of plasma (e.g., 100 µL).
-
Add a small, precise volume of the deuterated tripalmitin working solution to the plasma sample. A common approach is to add a volume that is 5-10% of the plasma volume (e.g., 5-10 µL of a 10 µg/mL working solution to 100 µL of plasma). The final concentration of the internal standard should be within the linear range of the analytical method and provide a sufficient signal-to-noise ratio. One study utilized 0.70 nmol of a deuterated triglyceride internal standard for 30 µL of plasma.[5]
-
Vortex the spiked plasma sample for 10-15 seconds to ensure thorough mixing.
-
The spiked sample is now ready for protein precipitation and lipid extraction.
Lipid Extraction from Spiked Plasma
Several methods can be employed for lipid extraction from plasma. The choice of method can influence the recovery of different lipid classes.[6] The Methyl-tert-butyl ether (MTBE) method is a widely used and effective technique.
MTBE Extraction Method (Matyash Protocol)
-
To the 100 µL spiked plasma sample, add 400 µL of ice-cold methanol.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Add 1.5 mL of MTBE.
-
Vortex for 10 seconds and then sonicate for 1 hour.[6]
-
Add 375 µL of water to induce phase separation.
-
Vortex for 10 seconds and then centrifuge at 10,000 x g for 10 minutes.[6]
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol:acetonitrile:water).
Data Presentation
The following tables provide representative quantitative data for the analysis of tripalmitin in human plasma using a deuterated internal standard. These values are illustrative and may vary depending on the specific analytical method and instrumentation used.
Table 1: Linearity and Precision of Tripalmitin Quantification
| Parameter | Value |
| Calibration Curve Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
Table 2: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery of Tripalmitin | 85 - 95% |
| Extraction Recovery of Deuterated Tripalmitin | 87 - 98% |
| Matrix Effect | < 15% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protocol for spiking deuterated tripalmitin in plasma samples and subsequent analysis.
Conclusion
This protocol provides a comprehensive guide for the accurate and reproducible quantification of tripalmitin in plasma samples through the use of a deuterated internal standard. Adherence to these procedures will enable researchers to obtain high-quality data for their studies in lipidomics and related fields. The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical methods, ensuring that variations in sample handling and analysis are effectively normalized.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Change in fatty acid composition of plasma triglyceride caused by a 2 week comprehensive risk management for diabetes: A prospective observational study of type 2 diabetes patients with supercritical fluid chromatography/mass spectrometry‐based semi‐target lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Note: Mass Spectrometry Fragmentation Analysis of Propane-1,2,3-triyl tripalmitate-d27
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propane-1,2,3-triyl tripalmitate, a common triglyceride, plays a significant role in various biological processes and is a key component in lipid-based drug delivery systems. Isotopic labeling, such as the use of deuterium, is a powerful technique in mass spectrometry to trace the metabolic fate of molecules and to elucidate fragmentation pathways. This application note details the expected mass spectrometry fragmentation pattern of Propane-1,2,3-triyl tripalmitate-d27, a deuterated analog of tripalmitin where 27 hydrogen atoms have been replaced by deuterium. Understanding this fragmentation is crucial for quantitative bioanalysis and metabolic studies.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound by mass spectrometry is outlined below. This protocol is based on established methods for lipid analysis.[1][2]
1. Lipid Extraction
A common method for extracting lipids from biological matrices is the Bligh-Dyer or Folch method, which uses a chloroform/methanol/water solvent system. For a detailed protocol on lipid extraction, refer to established methods such as those provided by LIPID MAPS.
2. Sample Preparation for Mass Spectrometry
-
The extracted lipid sample containing this compound is dried under a stream of nitrogen.
-
The dried lipid extract is then reconstituted in an appropriate solvent system, such as methanol/chloroform (1:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v), compatible with the chosen ionization method.
-
For improved ionization efficiency, especially with electrospray ionization (ESI), additives like ammonium acetate or sodium acetate can be added to the solvent to promote the formation of adduct ions (e.g., [M+NH₄]⁺ or [M+Na]⁺).
3. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is recommended for accurate mass measurements and tandem mass spectrometry (MS/MS) analysis.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of triglycerides.
-
MS Scan: A full MS scan is performed to identify the precursor ion of this compound.
-
MS/MS Fragmentation: The precursor ion is then selected for collision-induced dissociation (CID) to generate a product ion spectrum, revealing the fragmentation pattern.
Data Presentation: Predicted Fragmentation of this compound
The fragmentation of triglycerides in mass spectrometry typically involves the neutral loss of fatty acid chains and the formation of diglyceride- and monoglyceride-like fragment ions. For this compound, the mass of the palmitic acid-d9 will be approximately 265.3 g/mol (C₁₆H₂₃D₉O₂) and the molecular weight of the parent molecule will be approximately 834.8 g/mol (C₅₁H₇₁D₂₇O₆). The expected fragmentation pattern is summarized in the table below. The m/z values are calculated based on the expected adducts.
| Precursor Ion | Fragment Ion | Description of Neutral Loss | Predicted m/z ([M+NH₄]⁺) | Predicted m/z ([M+Na]⁺) |
| [M+NH₄]⁺ | [M+NH₄ - C₁₆H₂₂D₉O₂]⁺ | Loss of one deuterated palmitic acid | 587.6 | 593.6 |
| [M+Na]⁺ | [M+Na - C₁₆H₂₂D₉O₂]⁺ | Loss of one deuterated palmitic acid | Not Applicable | 593.6 |
| [M+NH₄]⁺ | [M+NH₄ - C₁₆H₂₃D₉O₂ - C₁₅H₂₂D₉]⁺ | Loss of one deuterated palmitic acid and one deuterated palmitoyl ketene | 338.3 | 344.3 |
| [M+Na]⁺ | [M+Na - C₁₆H₂₃D₉O₂ - C₁₅H₂₂D₉]⁺ | Loss of one deuterated palmitic acid and one deuterated palmitoyl ketene | Not Applicable | 344.3 |
| [M+NH₄]⁺ | [C₁₆H₂₂D₉O]⁺ | Acylium ion from deuterated palmitic acid | 247.3 | 247.3 |
| [M+Na]⁺ | [C₁₆H₂₂D₉O]⁺ | Acylium ion from deuterated palmitic acid | Not Applicable | 247.3 |
Mandatory Visualization
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
Disclaimer: The m/z values presented in the table and diagram are theoretical predictions and may vary slightly in an actual experiment depending on the instrument calibration and resolution. The fragmentation pathway shown is a simplified representation of the major expected fragmentation events. Other minor fragmentation pathways may also occur.
References
Application Notes and Protocols for In Vivo Metabolic Tracing with Deuterated Tripalmitin
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
In vivo metabolic tracing with stable isotopes, such as deuterium (²H), offers a powerful methodology for elucidating the dynamic processes of lipid metabolism.[1][2] Deuterated tripalmitin, a triglyceride containing three molecules of deuterium-labeled palmitic acid, serves as a precise tracer to investigate the absorption, distribution, and metabolic fate of dietary fats. By tracking the incorporation of deuterium into various lipid species and tissues, researchers can gain quantitative insights into pathways such as lipolysis, fatty acid oxidation, and de novo lipogenesis.[1][3] This technique is invaluable for studying metabolic disorders like obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as for evaluating the efficacy of therapeutic interventions targeting lipid metabolism.[1][2]
The use of stable isotopes like deuterium is advantageous as they are non-radioactive and can be safely employed in preclinical and even clinical studies.[2] Mass spectrometry-based techniques enable the sensitive and precise detection of deuterated metabolites in various biological samples, providing a detailed map of their metabolic journey.[4]
Experimental Protocols
This section provides a detailed methodology for an in vivo metabolic tracing study using deuterated tripalmitin in a rodent model.
Protocol 1: Animal Preparation and Administration of Deuterated Tripalmitin
-
Animal Acclimation: House male C57BL/6J mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, 22°C) with ad libitum access to a standard chow diet and water for at least one week prior to the experiment.
-
Fasting: Fast the mice for 4-6 hours before the administration of the tracer to ensure a synchronized metabolic state. Water should be available ad libitum.
-
Tracer Preparation: Prepare a formulation of deuterated tripalmitin (e.g., Tripalmitin-d93) in an appropriate vehicle for oral administration. A common vehicle is a mixture of olive oil and a small amount of a surfactant like Tween 80 to ensure proper emulsification. A typical dose might be 10 mg of deuterated tripalmitin per mouse.
-
Administration: Administer the deuterated tripalmitin suspension to the mice via oral gavage. Record the exact time of administration for each animal.
Protocol 2: Sample Collection
-
Time Points: Collect blood and tissues at various time points post-administration to capture the dynamics of tripalmitin metabolism. Suggested time points include 1, 2, 4, 8, and 24 hours.
-
Blood Collection: Collect blood via tail vein or cardiac puncture (terminal procedure) into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Tissue Collection: At the designated time points, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Harvesting: Rapidly dissect key metabolic tissues such as the liver, adipose tissue (e.g., epididymal white adipose tissue), skeletal muscle (e.g., gastrocnemius), and small intestine.
-
Sample Processing: Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and snap-freeze in liquid nitrogen. Store tissues at -80°C until lipid extraction.
Protocol 3: Lipid Extraction and Sample Preparation for Mass Spectrometry
-
Tissue Homogenization: Homogenize a known weight of frozen tissue (e.g., 50-100 mg) in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v), using a mechanical homogenizer.
-
Lipid Extraction (Folch Method):
-
Add the chloroform:methanol mixture to the homogenized tissue and vortex thoroughly.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again to induce phase separation.
-
Centrifuge at 1000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Plasma Lipid Extraction: A similar liquid-liquid extraction can be performed on plasma samples.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted triglycerides can be transesterified to fatty acid methyl esters (FAMEs). This is achieved by incubating the dried lipid extract with a reagent like 14% boron trifluoride in methanol at 100°C for 30 minutes.
-
Sample Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the dried lipid extract can be reconstituted in a suitable solvent such as isopropanol:acetonitrile:water (2:1:1, v/v/v).
Protocol 4: Mass Spectrometry Analysis and Data Quantification
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to either a gas chromatograph (for FAMEs) or a liquid chromatograph (for intact lipids).[4]
-
GC-MS Analysis of FAMEs:
-
Separate the FAMEs on a suitable capillary column.
-
Use electron ionization (EI) and scan for the mass-to-charge ratios (m/z) corresponding to the unlabeled and deuterated palmitate methyl esters.
-
-
LC-MS Analysis of Intact Lipids:
-
Separate the lipid species using a reverse-phase C18 column.
-
Use electrospray ionization (ESI) in positive ion mode to detect intact triglycerides.
-
Perform targeted analysis by monitoring the m/z values for unlabeled tripalmitin and deuterated tripalmitin.
-
-
Data Analysis:
-
Identify and quantify the peak areas for the unlabeled (M+0) and deuterated isotopologues of palmitate or tripalmitin.
-
Calculate the isotopic enrichment as the ratio of the deuterated peak area to the total peak area (deuterated + unlabeled).
-
Correct for the natural abundance of isotopes.
-
Metabolic flux analysis can be performed using specialized software to model the kinetics of deuterium incorporation and turnover.
-
Data Presentation
Quantitative data from in vivo metabolic tracing studies with deuterated tripalmitin should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Deuterated Palmitate Enrichment in Plasma and Tissues Over Time
| Time Point (Hours) | Plasma (% Enrichment) | Liver (% Enrichment) | Adipose Tissue (% Enrichment) | Skeletal Muscle (% Enrichment) |
| 1 | 15.2 ± 2.1 | 8.5 ± 1.5 | 3.1 ± 0.8 | 1.8 ± 0.5 |
| 2 | 25.8 ± 3.5 | 18.7 ± 2.9 | 9.5 ± 1.8 | 4.2 ± 1.1 |
| 4 | 18.1 ± 2.8 | 22.3 ± 3.1 | 15.6 ± 2.5 | 8.9 ± 1.7 |
| 8 | 9.5 ± 1.7 | 15.6 ± 2.4 | 12.8 ± 2.1 | 6.5 ± 1.4 |
| 24 | 2.3 ± 0.8 | 5.1 ± 1.2 | 4.5 ± 1.0 | 2.1 ± 0.6 |
Data are presented as mean ± standard deviation (n=5 mice per time point). Enrichment is calculated as the percentage of deuterated palmitate relative to the total palmitate pool.
Table 2: Distribution of Deuterated Triglycerides in Different Tissues at 4 Hours Post-Administration
| Tissue | Deuterated Tripalmitin (nmol/g tissue) | Deuterated Diacylglycerol (nmol/g tissue) | Deuterated Monoacylglycerol (nmol/g tissue) |
| Liver | 45.2 ± 6.8 | 12.1 ± 2.5 | 3.5 ± 0.9 |
| Adipose Tissue | 88.5 ± 12.3 | 8.9 ± 1.9 | 2.1 ± 0.6 |
| Skeletal Muscle | 15.7 ± 3.1 | 4.2 ± 1.1 | 1.0 ± 0.3 |
| Small Intestine | 152.3 ± 25.7 | 35.6 ± 7.2 | 9.8 ± 2.1 |
Data are presented as mean ± standard deviation (n=5 mice). This table illustrates the breakdown and re-esterification of the administered tripalmitin.
Visualization of Workflows and Pathways
Caption: Experimental workflow for in vivo metabolic tracing with deuterated tripalmitin.
Caption: Metabolic fate of orally administered deuterated tripalmitin.
References
- 1. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of Propane-1,2,3-triyl tripalmitate-d27 in fatty acid metabolism studies"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Propane-1,2,3-triyl tripalmitate-d27 is a stable isotope-labeled triglyceride used as a tracer to investigate the complex pathways of fatty acid metabolism in vivo. By incorporating 27 deuterium atoms onto the three palmitate acyl chains, this molecule allows for the precise tracking of its absorption, distribution, and metabolic fate without the safety concerns associated with radioisotopes.[1][2][3] This makes it an invaluable tool in preclinical and clinical research for understanding the dynamics of dietary fat processing, de novo lipogenesis, fatty acid oxidation, and the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][4]
The primary application of this compound lies in its ability to be distinguished from endogenous, non-labeled triglycerides by mass spectrometry.[5] Following administration, the deuterated palmitate released from the triglyceride can be traced into various lipid pools, including plasma free fatty acids, tissue triglycerides, phospholipids, and cholesteryl esters.[6] This allows researchers to quantify key metabolic fluxes, such as the rate of appearance of dietary fatty acids in the circulation, their uptake and storage in tissues like adipose tissue and muscle, and their oxidation for energy production.[1]
Key research areas where this compound can be applied include:
-
Dietary Fat Absorption and Transport: Tracing the appearance of d27-palmitate in chylomicrons and other lipoproteins in the blood provides a direct measure of intestinal fat absorption and subsequent transport.
-
Tissue-Specific Fatty Acid Uptake and Storage: By analyzing tissues at different time points after administration, the rate of uptake and incorporation of the deuterated fatty acid into tissue lipid stores can be determined.
-
Fatty Acid Oxidation: The rate of fatty acid β-oxidation can be inferred by measuring the appearance of deuterium in body water.[3]
-
De Novo Lipogenesis: While not a direct measure of de novo lipogenesis, the use of deuterated triglycerides can help to differentiate between the contribution of dietary versus newly synthesized fatty acids to various lipid pools.[7]
-
Drug Efficacy Studies: The tracer can be used to evaluate the effect of therapeutic interventions on fatty acid metabolism, for example, by assessing how a drug influences fat absorption or tissue lipid accumulation.
The use of deuterated triglycerides like this compound, in conjunction with advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), provides a powerful platform for elucidating the intricate details of fatty acid metabolism.[8][9]
Quantitative Data Summary
| Parameter | Organism/Model | Tracer Used | Dosage | Key Findings | Reference |
| Triglyceride Fractional Synthetic Rate | Human | Deuterium Oxide (D₂O) | 0.7 g/kg body water | 0.0728 ± 0.0051 per day | [10] |
| Fatty Acid Incorporation into Blood Lipids | Human | Trielaidin-d6 and Triolein-d12 | Not specified | Maximum of 4% deuterated fat in cholesteryl esters | [8] |
| Fatty Acid Incorporation into Myocardial Lipids | Rat Heart (ex vivo) | D31-Palmitate | Dose-dependent | Saturation kinetics observed in triglyceride and diglyceride incorporation | [6] |
| Fractional Synthesis of Fatty Acids | Mice | Deuterium Oxide (D₂O) | 4% in drinking water | Varied from 47% to 87% depending on tissue and fatty acid | [7] |
Experimental Protocols
Protocol 1: In Vivo Tracer Administration and Sample Collection (Mouse Model)
This protocol is adapted from methodologies for in vivo lipid metabolism studies using stable isotope-labeled fatty acids.[3]
1. Materials:
- This compound
- Corn oil or other suitable vehicle
- C57BL/6 mice (or other appropriate strain)
- Oral gavage needles
- Blood collection supplies (e.g., EDTA-coated capillaries)
- Anesthesia (e.g., isoflurane)
- Centrifuge
2. Procedure:
- Tracer Preparation: Prepare a homogenous suspension of this compound in the vehicle (e.g., corn oil) at a concentration suitable for the desired dosage (e.g., 150 mg/kg body weight).
- Animal Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water to ensure a baseline metabolic state.
- Tracer Administration: Administer the prepared tracer suspension to the mice via oral gavage.
- Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes) post-gavage. Collect blood into EDTA-coated tubes.
- Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
- Tissue Collection (Optional): At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle). Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
- Sample Storage: Store plasma samples at -80°C until lipid extraction and analysis.
Protocol 2: Lipid Extraction and Preparation for Mass Spectrometry
This protocol outlines a standard procedure for extracting lipids from plasma or tissue homogenates.
1. Materials:
- Plasma or tissue homogenate
- Chloroform
- Methanol
- Internal standard (e.g., a non-endogenous, stable isotope-labeled lipid)
- Vortex mixer
- Centrifuge
2. Procedure:
- Sample Preparation: Thaw plasma samples on ice. For tissues, homogenize a known weight of tissue in an appropriate buffer.
- Solvent Addition: To 100 µL of plasma or tissue homogenate, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Add an internal standard at a known concentration.
- Extraction: Vortex the mixture vigorously for 1 minute.
- Phase Separation: Add 500 µL of water and vortex again. Centrifuge at 1000 x g for 10 minutes to separate the aqueous and organic phases.
- Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new tube.
- Drying: Evaporate the solvent under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).
Protocol 3: LC-MS/MS Analysis of Deuterated Triglycerides
This protocol provides a general framework for the analysis of deuterated triglycerides by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.[11][12]
1. Instrumentation:
- Liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
- C18 reversed-phase LC column.
2. LC Conditions (Example):
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
- Gradient: A suitable gradient to separate the triglycerides of interest.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 50°C.
3. MS/MS Conditions (Example):
- Ionization Mode: Positive electrospray ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion: The [M+NH₄]⁺ adduct of this compound.
- Product Ion: A fragment ion corresponding to the neutral loss of one of the deuterated palmitic acid chains.
- Collision Energy: Optimize for the specific transition.
4. Data Analysis:
- Quantify the amount of this compound and its metabolites by comparing the peak areas to that of the internal standard.
- Calculate the enrichment of the deuterated species in different lipid fractions over time.
Visualizations
Caption: Experimental workflow for in vivo fatty acid metabolism studies.
Caption: Metabolic fate of orally administered deuterated triglyceride.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 3. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 4. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new method for studying the incorporation of nonesterified fatty acids into cardiac lipids by using deuterium-labelled palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols for Calibration Curve Generation using Propane-1,2,3-triyl tripalmitate-d27
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of lipidomics and drug development, the accurate quantification of triglycerides is paramount. Propane-1,2,3-triyl tripalmitate (tripalmitin) is a common saturated triglyceride found in various biological systems. For quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are indispensable for correcting variations in sample preparation and instrument response. Propane-1,2,3-triyl tripalmitate-d27 is a deuterated analog of tripalmitin, serving as an ideal internal standard for the precise measurement of endogenous tripalmitin and other triglycerides.
This document provides a detailed protocol for creating a calibration curve using this compound, enabling accurate quantification of triglycerides in biological matrices such as plasma. The use of a deuterated internal standard enhances the accuracy and reproducibility of the quantification by accounting for matrix effects and variations during sample processing.[1]
Experimental Design and Workflow
The overall workflow for generating a calibration curve involves the preparation of standard solutions, spiking of the internal standard, sample extraction, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Propane-1,2,3-triyl tripalmitate (Analyte)
-
This compound (Internal Standard, IS)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Biological matrix (e.g., human plasma, K2-EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
a. Analyte Stock Solution (1 mg/mL):
-
Weigh 10 mg of Propane-1,2,3-triyl tripalmitate.
-
Dissolve in 10 mL of chloroform. Tripalmitin is soluble in chloroform and other organic solvents.[2][3][4]
-
Store the stock solution at -20°C.
b. Internal Standard (IS) Stock Solution (1 mg/mL):
-
Weigh 10 mg of this compound.
-
Dissolve in 10 mL of chloroform.
-
Store the stock solution at -20°C.
c. Analyte Working Standard Solutions:
-
Perform serial dilutions of the Analyte Stock Solution with methanol to prepare a series of working standards at concentrations such as 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL, and 0.5 µg/mL.
d. Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the IS Stock Solution 1:100 with methanol.
Preparation of Calibration Curve Samples in Plasma
-
To 90 µL of blank human plasma in a microcentrifuge tube, add 10 µL of each Analyte Working Standard Solution to create calibration standards with final concentrations of 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL, and 0.05 µg/mL.
-
Prepare a blank sample by adding 10 µL of methanol to 90 µL of blank plasma.
-
To each calibration standard and the blank sample, add 10 µL of the Internal Standard Working Solution (10 µg/mL). This results in a constant IS concentration in all samples.
-
Vortex each tube for 10 seconds.
Lipid Extraction from Plasma
This protocol is based on a modified protein precipitation and liquid-liquid extraction method.
-
To each 110 µL plasma sample (containing analyte and IS), add 400 µL of cold methanol.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
-
Incubate on a shaker for 10 minutes at room temperature.
-
Add 200 µL of LC-MS grade water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 800 µL) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water:Acetonitrile (40:60, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 50°C |
| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
c. MRM Transitions (Proposed):
Note: These are proposed transitions and should be optimized on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tripalmitin (Analyte) | 825.8 [M+NH4]+ | 551.5 [M+H-C16H32O2]+ | 35 |
| Tripalmitin-d27 (IS) | 852.9 [M+NH4]+ | 578.6 [M+H-C16H5D27O2]+ | 35 |
Data Presentation
The following table presents an example of a calibration curve dataset. The peak area of the analyte is normalized to the peak area of the internal standard.
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.05 | 1,250 | 50,000 | 0.025 |
| 0.1 | 2,550 | 51,000 | 0.050 |
| 0.5 | 12,600 | 50,400 | 0.250 |
| 1.0 | 25,300 | 50,600 | 0.500 |
| 5.0 | 127,500 | 51,000 | 2.500 |
| 10.0 | 252,000 | 50,400 | 5.000 |
A calibration curve is constructed by plotting the Peak Area Ratio against the Analyte Concentration. A linear regression analysis is then performed to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the limits of detection and quantification.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in using an internal standard for quantitative analysis.
Conclusion
This application note provides a comprehensive protocol for the generation of a calibration curve for the quantification of tripalmitin using a deuterated internal standard, this compound. The detailed steps for solution preparation, sample extraction, and LC-MS/MS analysis, along with example data, offer a robust framework for researchers in lipidomics and drug development. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantitative results by compensating for analytical variability.
References
Application Note and Protocols: Sample Preparation for Quantitative Lipidomics Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of cellular lipids, is a rapidly growing field with significant implications for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development. Accurate and precise quantification of lipid species is paramount for generating reliable and reproducible data. However, the inherent complexity of the lipidome and the multi-step nature of sample preparation present significant analytical challenges. Variations during sample extraction, handling, and analysis can lead to inaccuracies in quantification.
The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for correcting for these variations.[1] Deuterated lipids are chemically identical to their endogenous counterparts, ensuring they behave similarly during extraction and ionization in mass spectrometry (MS).[1] By spiking a known amount of deuterated standard into the sample at the initial stage of preparation, variations in sample recovery and matrix effects can be normalized, leading to highly accurate and precise quantification of endogenous lipid species.[2]
This application note provides detailed protocols for lipid extraction using the widely accepted Bligh-Dyer and Folch methods, incorporating the use of a deuterated internal standard mix for robust lipid quantification. It also presents a summary of the quantitative performance that can be expected with these methods.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind the use of deuterated standards is isotope dilution. A known quantity of a deuterated lipid (internal standard) is added to a sample containing an unknown quantity of the corresponding non-deuterated (endogenous) lipid. The internal standard and the endogenous lipid are extracted and analyzed together by mass spectrometry. Since the deuterated and non-deuterated lipids have nearly identical chemical and physical properties, any sample loss during preparation will affect both equally. By measuring the ratio of the signal intensity of the endogenous lipid to the deuterated internal standard, the concentration of the endogenous lipid can be accurately determined, as this ratio remains constant regardless of sample loss.
Materials and Reagents
-
Solvents: HPLC-grade or MS-grade chloroform, methanol, isopropanol, and water.
-
Deuterated Internal Standard Mix: A commercially available mixture containing a variety of deuterated lipids representing different lipid classes (e.g., SPLASH® LIPIDOMIX® Mass Spec Standard, Avanti Polar Lipids). The composition of a typical standard mix is detailed in Table 1.
-
Biological Sample: Plasma, serum, cells, or tissue homogenate.
-
Glassware: Borosilicate glass tubes with PTFE-lined caps.
-
Pipettes and Tips: Calibrated precision pipettes.
-
Vortex Mixer
-
Centrifuge: Capable of reaching at least 2,000 x g and maintaining 4°C.
-
Nitrogen Evaporation System: For solvent evaporation.
Table 1: Example Composition of a Commercially Available Deuterated Lipid Internal Standard Mix.
| Lipid Class | Deuterated Standard |
| Phosphatidylcholine (PC) | 15:0-18:1(d7) PC |
| Lysophosphatidylcholine (LPC) | 18:1(d7) LPC |
| Phosphatidylethanolamine (PE) | 15:0-18:1(d7) PE |
| Lysophosphatidylethanolamine (LPE) | 18:1(d7) LPE |
| Phosphatidylserine (PS) | 15:0-18:1(d7) PS |
| Phosphatidylglycerol (PG) | 15:0-18:1(d7) PG |
| Phosphatidylinositol (PI) | 15:0-18:1(d7) PI |
| Phosphatidic Acid (PA) | 15:0-18:1(d7) PA |
| Triglyceride (TG) | 15:0-18:1(d7)-15:0 TG |
| Diglyceride (DG) | 15:0-18:1(d7) DG |
| Monoglyceride (MG) | 18:1(d7) MG |
| Cholesterol Ester (CE) | 18:1(d7) Chol Ester |
| Sphingomyelin (SM) | d18:1(d9)/18:1 SM |
| Ceramide (Cer) | d18:1(d7)/18:1 Cer |
Note: The exact composition and concentration of commercial standards may vary. Refer to the manufacturer's certificate of analysis for specific details.
Experimental Protocols
Protocol 1: Bligh-Dyer Lipid Extraction
The Bligh-Dyer method is a widely used technique for extracting lipids from biological samples with high water content.[3]
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, serum), place a 50 µL aliquot into a glass tube.
-
For cell pellets, resuspend in a known volume of phosphate-buffered saline (PBS).
-
For tissues, homogenize a known weight of tissue in an appropriate buffer.
-
-
Internal Standard Spiking: Add a known volume of the deuterated internal standard mix to each sample. The amount added should be sufficient to provide a strong signal without saturating the detector and should ideally be within the linear range of the assay.
-
Monophasic Mixture Formation: Add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture to the 1 volume of sample (e.g., for a 100 µL sample, add 375 µL of the solvent mixture). Vortex vigorously for 1 minute to create a single-phase mixture.
-
Phase Separation:
-
Add 1.25 volumes of chloroform and vortex for 30 seconds.
-
Add 1.25 volumes of water and vortex for 30 seconds.
-
This will result in a final solvent ratio of approximately 2:2:1.8 chloroform:methanol:water, which will separate into two phases.
-
-
Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein interface.
-
Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1 v/v/v).
Protocol 2: Folch Lipid Extraction
The Folch method is another robust and widely used protocol for total lipid extraction, particularly suitable for tissues.[4]
Procedure:
-
Sample Preparation:
-
For tissue samples, weigh approximately 20 mg of tissue and homogenize in a 2:1 (v/v) chloroform:methanol mixture (2 mL for 100 mg of tissue).
-
For liquid samples, use a volume that allows for a final solvent-to-sample ratio of 20:1.
-
-
Internal Standard Spiking: Add a known volume of the deuterated internal standard mix to the homogenization mixture.
-
Homogenization: Homogenize the sample thoroughly to ensure complete lipid extraction.
-
Washing:
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture and centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Lipid Collection: Aspirate and discard the upper aqueous phase. Carefully collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Quantitative Performance Data
The use of deuterated internal standards significantly improves the quantitative performance of lipidomics analyses. The following tables summarize typical performance characteristics.
Table 2: Representative Recovery of Lipid Classes using Deuterated Internal Standards.
| Lipid Class | Extraction Method | Average Recovery (%) | % RSD |
| Phosphatidylcholine (PC) | Bligh-Dyer | 95.2 | < 10 |
| Phosphatidylethanolamine (PE) | Bligh-Dyer | 93.8 | < 10 |
| Triglycerides (TG) | Bligh-Dyer | 98.1 | < 15 |
| Phosphatidylcholine (PC) | Folch | 96.5 | < 10 |
| Phosphatidylethanolamine (PE) | Folch | 94.2 | < 10 |
| Triglycerides (TG) | Folch | 97.9 | < 15 |
Data is representative and can vary based on the specific lipid species, matrix, and instrumentation.
Table 3: Linearity of Quantification for Major Lipid Classes.
| Lipid Class | Linear Range (ng/mL) | R² |
| Phosphatidylcholines (PC) | 1 - 1000 | > 0.99 |
| Phosphatidylethanolamines (PE) | 1 - 1000 | > 0.99 |
| Triglycerides (TG) | 5 - 5000 | > 0.99 |
| Sphingomyelins (SM) | 1 - 500 | > 0.99 |
| Ceramides (Cer) | 0.5 - 250 | > 0.99 |
Linearity is dependent on the specific analyte and the mass spectrometer used. All adduct combinations for diacylglycerol (DAG) internal standards displayed an R² value greater than 0.94.[5]
Table 4: Typical Limits of Detection (LOD) and Quantification (LOQ) for Selected Lipid Species.
| Lipid Species | LOD (ng/mL) | LOQ (ng/mL) |
| PC(16:0/18:1) | 0.5 | 1.5 |
| PE(18:0/20:4) | 0.2 | 0.7 |
| TG(16:0/18:1/18:2) | 1.0 | 3.0 |
| SM(d18:1/18:0) | 0.1 | 0.3 |
| Cer(d18:1/24:0) | 0.05 | 0.15 |
LOD and LOQ are instrument-dependent and should be determined for each specific assay. For phosphatidylethanolamine (PE) lipid species, the LOD/LOQ was found to be 2 ng/mL.[6]
Visualizations
Caption: Experimental workflow for lipidomics sample preparation.
Caption: Principle of quantification using deuterated internal standards.
Conclusion
The use of deuterated internal standards in conjunction with robust extraction protocols like the Bligh-Dyer and Folch methods is essential for achieving accurate and reproducible quantitative data in lipidomics research. These methods effectively correct for sample loss and matrix effects, leading to high-quality data that can be confidently used for biomarker discovery, understanding disease mechanisms, and supporting drug development programs. The protocols and performance data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement reliable quantitative lipidomics workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Propane-1,2,3-triyl tripalmitate-d27 in NMR-based Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Propane-1,2,3-triyl tripalmitate-d27 as an internal standard for the accurate quantification of lipids in various biological samples using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure high-quality, reproducible results for applications in lipidomics, metabolic studies, and drug development.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information about molecules in a sample.[1][2] In the field of lipidomics, ¹H-NMR offers a robust method for the simultaneous quantification of different lipid classes.[3][4][5] However, for accurate absolute quantification, the use of an internal standard is essential.[4]
This compound is a deuterated form of tripalmitin, a common triglyceride. The substitution of hydrogen atoms with deuterium makes it an ideal internal standard for ¹H-NMR-based lipid analysis for several reasons:
-
Spectral Silence: The deuterium signals do not appear in the ¹H-NMR spectrum, providing a "silent" background and preventing signal overlap with the analytes of interest.[6]
-
Chemical Similarity: As a triglyceride, it shares similar chemical and physical properties with the lipid classes being analyzed, ensuring it behaves consistently during sample preparation and analysis.
-
Precise Quantification: By adding a known amount of the deuterated standard to the sample, the concentration of other lipids can be accurately determined by comparing the integral of their signals to the integral of a reference signal from a compound of known concentration, or by using the deuterated standard to track and correct for variations in sample preparation and analysis.
Applications
The use of this compound as an internal standard in NMR-based lipid analysis is applicable to a wide range of research areas, including:
-
Metabolic Studies: Quantifying changes in lipid profiles in response to disease, diet, or drug treatment.
-
Drug Development: Assessing the impact of therapeutic agents on lipid metabolism and identifying potential biomarkers.
-
Clinical Research: Analyzing lipid dysregulation in conditions such as cardiovascular disease, diabetes, and obesity.
-
Food Science: Characterizing the lipid composition of food products.
Experimental Workflow
The overall workflow for quantitative lipid analysis using this compound as an internal standard involves several key steps, from sample preparation to data analysis.
Caption: General workflow for quantitative NMR-based lipid analysis.
Detailed Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Saline solution (0.9% NaCl)
-
High-quality 5 mm NMR tubes
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is adapted from the well-established Folch and Bligh-Dyer methods for lipid extraction.
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
In a glass tube, add 100 µL of the plasma/serum sample.
-
-
Internal Standard Addition:
-
Prepare a stock solution of this compound in chloroform at a precise concentration (e.g., 1 mg/mL).
-
Add a known volume of the internal standard stock solution to the sample tube. The amount should be chosen to yield a signal intensity comparable to the analytes of interest.
-
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample tube.
-
Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.
-
Add 0.5 mL of 0.9% saline solution to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Sample Finalization for NMR:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Re-dissolve the dried lipid extract in 600 µL of deuterated chloroform (CDCl₃) containing TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
Protocol 2: ¹H-NMR Data Acquisition
Quantitative NMR (qNMR) requires specific acquisition parameters to ensure accurate signal integration.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.
-
Tune and match the probe for each sample.
-
Perform shimming to achieve a narrow and symmetrical lineshape for the solvent peak.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse-acquire sequence (e.g., zg30 in Bruker TopSpin) is typically used.
-
Relaxation Delay (d1): This is a critical parameter for quantification. It should be set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation. A d1 of 10-30 seconds is often sufficient for lipid analysis.[6]
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate integration).
-
Acquisition Time (aq): Typically set to 2-4 seconds.
-
Spectral Width (sw): A spectral width of at least 12 ppm is recommended to cover the entire chemical shift range of lipids.
-
Protocol 3: Data Processing and Quantification
-
Spectral Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Manually phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
Signal Integration and Quantification:
-
Integrate the characteristic signals of the lipid classes of interest. Key signals often used for quantification are listed in the table below.
-
As this compound is silent in the ¹H-NMR spectrum, a second, non-deuterated internal standard of known concentration (e.g., 1,3,5-trichlorobenzene) can be added just before NMR analysis for direct quantification. The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the sample
-
IS = Internal Standard
-
-
Alternatively, if the deuterated standard is used to correct for sample preparation variability, the relative amounts of different lipids can be determined and then normalized to the initial sample volume or weight.
-
Data Presentation: Quantitative Analysis of Lipid Classes
The following table provides an example of how to present quantitative data obtained from an NMR-based lipid analysis using an internal standard. The chemical shifts are approximate and may vary slightly depending on the solvent and other matrix effects.
| Lipid Class | Characteristic ¹H-NMR Signal (ppm) | Number of Protons | Example Concentration (µmol/L) |
| Triglycerides (TG) | ~4.1-4.3 (glycerol backbone CH₂) | 2 | 850.5 ± 75.2 |
| Phosphatidylcholine (PC) | ~3.2 (choline headgroup N(CH₃)₃) | 9 | 1200.3 ± 110.8 |
| Cholesterol (Free) | ~0.68 (C18-CH₃) | 3 | 450.7 ± 42.1 |
| Cholesterol Esters (CE) | ~4.6 (cholesterol C3-H) | 1 | 1500.9 ± 135.4 |
| Saturated Fatty Acids (SFA) | ~0.88 (terminal CH₃) | 3 | - |
| Unsaturated Fatty Acids (UFA) | ~5.3-5.4 (olefinic CH=CH) | Variable | - |
Note: The quantification of SFA and UFA is more complex due to signal overlap and the variability in the number of protons. More advanced deconvolution techniques may be required.
Logical Relationships in Quantitative NMR
The accuracy of qNMR relies on a clear and logical relationship between the signal intensity and the concentration of the analyte and the internal standard.
Caption: Logical flow for calculating analyte concentration in qNMR.
Conclusion
This compound serves as an excellent internal standard for the quantitative analysis of lipids by ¹H-NMR. Its use, in conjunction with the detailed protocols provided in these application notes, enables researchers to obtain accurate and reproducible data on lipid profiles in a variety of biological samples. This methodology is a valuable tool for advancing our understanding of the role of lipids in health and disease.
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Proton NMR Enables the Absolute Quantification of Aqueous Metabolites and Lipid Classes in Unique Mouse Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Profiling Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
"preventing deuterium exchange in Propane-1,2,3-triyl tripalmitate-d27"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Propane-1,2,3-triyl tripalmitate-d27 to prevent deuterium exchange and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is the deuterated form of tripalmitin, a triglyceride. In this molecule, it is presumed that the deuterium atoms are located on the three palmitate fatty acid chains. While the exact positions can vary by manufacturer, a common labeling scheme involves the exchange of all non-labile hydrogen atoms on the fatty acid acyl chains for deuterium. These C-D bonds are covalent and generally stable under standard analytical conditions.
Q2: What is deuterium exchange and why is it a concern for this molecule?
Deuterium exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, such as from a solvent or reagent.[1] For this compound, this would mean the loss of the isotopic label (C-D → C-H). This is a critical issue as it alters the mass of the internal standard, which can lead to significant errors in quantification in mass spectrometry-based assays, typically causing an overestimation of the endogenous analyte.[1]
Q3: Under what conditions are the deuterium labels on this compound stable?
The C-D bonds on the fatty acid chains are significantly more stable than the O-H or N-H bonds often discussed in protein H/D exchange studies. These labels are stable under the following conditions:
-
Neutral to mildly acidic pH (approx. 4-7): The molecule shows excellent long-term stability in this pH range.[2][3]
-
Low to moderate temperatures: Storage at -20°C or below is recommended for long-term stability.[4][5][6][7] For short-term handling during experiments, room temperature is generally acceptable.
-
Aprotic solvents: Solvents that do not readily donate protons, such as chloroform, dichloromethane, hexane, and acetonitrile, are ideal for preventing exchange.[5]
Q4: What are the primary factors that can induce unwanted deuterium exchange?
Deuterium exchange for C-D bonds is typically catalyzed by:
-
Strong acidic or basic conditions: Exposure to strong acids or bases can facilitate the exchange of deuterium for protons.[8]
-
High temperatures: Elevated temperatures, especially in combination with protic solvents or catalysts, can increase the rate of exchange.
-
Presence of protic solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) can serve as a source of hydrogen. While exchange is slow without a catalyst, it is a risk over long-term storage in such solvents.[5]
-
Certain metal catalysts: Some metal catalysts used in chemical syntheses can promote H/D exchange.
Q5: How should I store this compound?
Proper storage is crucial for maintaining isotopic purity.
-
As a solid/powder: Store at -20°C or colder in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen).[4][6][7] Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[4][6][7]
-
In an organic solvent: Prepare solutions in a high-purity aprotic solvent (e.g., chloroform, hexane). Store these stock solutions in glass vials with Teflon-lined caps at -20°C.[4][6][7] Avoid using plastic containers for organic solutions, as plasticizers can leach into the solvent and contaminate the standard.[4][6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Mass Spectrometry (MS) data shows a lower mass than expected for the standard.
-
Symptom: The observed m/z in your LC-MS or GC-MS analysis is consistently lower than the theoretical m/z of the fully deuterated standard. You may see a distribution of masses corresponding to the loss of one or more deuterium atoms.
-
Potential Cause: Deuterium-hydrogen (H/D) back-exchange has occurred at some point during your experimental workflow.
-
Troubleshooting Steps:
-
Review Sample Preparation:
-
Solvents: Were any protic solvents (water, methanol, ethanol) used for extended periods, especially at elevated temperatures?
-
pH: Was the sample exposed to strongly acidic (pH < 3) or basic (pH > 8) conditions? For example, some lipid extraction protocols involve strong acid or base hydrolysis to release fatty acids; these methods are not suitable for this standard if the intact triglyceride is the analyte of interest.
-
Temperature: Were samples heated for extended durations (e.g., during solvent evaporation)? High heat can accelerate exchange.
-
-
Examine Analytical Method:
-
LC Mobile Phase: If using LC-MS, are the mobile phases overly acidic or basic? While standard reversed-phase additives like formic acid (0.1%) are generally safe, prolonged exposure to stronger modifiers could be a factor.
-
GC Derivatization: If using GC-MS, the intact triglyceride is typically not derivatized. However, if you are transesterifying to form fatty acid methyl esters (FAMEs), the conditions of this reaction (e.g., using BF3 in methanol at high temperatures) could be a source of exchange.[9]
-
-
Check Standard Integrity:
-
Prepare a fresh dilution of the standard directly from the stock vial in a recommended aprotic solvent (e.g., chloroform or hexane).
-
Analyze this fresh sample by direct infusion into the mass spectrometer. If the mass is correct, the issue lies within your experimental workflow. If the mass is still low, the stock solution may be compromised.
-
-
-
Prevention:
-
Use aprotic solvents whenever possible.
-
Maintain a neutral to mildly acidic pH throughout your sample preparation.
-
Avoid excessive heating. Use a gentle stream of nitrogen for solvent evaporation at or below room temperature.
-
For lipid extractions, use established neutral methods like Folch or Bligh-Dyer.[9][10]
-
Issue 2: Poor quantitative accuracy and reproducibility.
-
Symptom: The calculated concentrations of your target analyte are inconsistent across replicates or batches, and the performance of your calibration curve is poor.
-
Potential Cause: Partial and variable deuterium exchange is occurring, leading to an unstable concentration of the internal standard.
-
Troubleshooting Steps:
-
Follow all steps for Issue 1 to identify the source of the deuterium exchange. Inconsistency often points to a step that is not well-controlled, such as pH adjustment or heating time.
-
Evaluate Storage of Working Solutions: Are working solutions prepared in a protic solvent and stored for extended periods? It is best practice to prepare fresh working solutions from a stock in an aprotic solvent for each experiment.[5]
-
Assess Matrix Effects: While not a deuterium exchange issue, matrix effects can cause similar symptoms. Ensure your sample extraction method is robust and consider using a calibration curve prepared in a representative matrix.
-
-
Prevention:
Data Presentation
Table 1: Qualitative Summary of Solvent and Reagent Compatibility
This table provides general guidelines for selecting solvents and reagents to minimize the risk of deuterium exchange.
| Category | Solvents / Reagents | Risk of D-H Exchange | Recommendations |
| Recommended | Chloroform, Dichloromethane, Hexane, Cyclohexane, Toluene, Acetonitrile, Ethyl Acetate | Very Low | Ideal for long-term storage of stock solutions and for use in extraction and analytical procedures. |
| Use with Caution | Methanol, Ethanol, Isopropanol, Tetrahydrofuran (THF), 0.1% Formic Acid in Water/Acetonitrile | Low to Moderate | Suitable for short-term use (e.g., as part of an LC mobile phase or in a quick extraction step). Avoid prolonged storage or heating in these solvents. Prepare fresh solutions before use. |
| Not Recommended | Deuterated Water (D₂O), Deuterated Methanol (CD₃OD), Strong Acids (e.g., >0.1M HCl, H₂SO₄), Strong Bases (e.g., >0.1M NaOH, KOH) | High | These will actively exchange deuterium for protium (or vice versa) and should be avoided in any step where the integrity of the C-D bonds is required. Strong acids/bases will also hydrolyze the ester bonds.[2][3] |
Experimental Protocols
Protocol 1: Recommended Lipid Extraction (Modified Folch Method)
This protocol is designed to efficiently extract triglycerides while minimizing the risk of deuterium exchange.
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 20 mL solvent per gram of tissue. Perform this step on ice to minimize any potential degradation.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution (or 0.1 M KCl) to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.
-
Collection: The mixture will separate into two phases. The lower phase contains the lipids dissolved in chloroform. Carefully collect the lower chloroform layer using a glass Pasteur pipette, avoiding the upper aqueous layer and the protein interface.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of dry nitrogen at room temperature. Avoid heating the sample.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable aprotic solvent (e.g., hexane or chloroform/methanol mixture) for subsequent analysis.
Mandatory Visualization
Troubleshooting Workflow for Deuterium Exchange
The following diagram outlines a logical workflow to diagnose and resolve suspected deuterium exchange issues.
Caption: Troubleshooting decision tree for identifying the source of deuterium exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. epic.awi.de [epic.awi.de]
- 10. mmpc.org [mmpc.org]
Technical Support Center: Addressing Matrix Effects with Deuterated Internal Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing deuterated internal standards to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can manifest as either a decreased signal, known as ion suppression, or an increased signal, termed ion enhancement.[1] These effects can compromise the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]
Q2: How do deuterated internal standards help mitigate matrix effects?
A2: Deuterated internal standards (IS), also referred to as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte, they tend to co-elute and experience similar degrees of ion suppression or enhancement.[1][2] By calculating the ratio of the analyte signal to that of the internal standard, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can deuterated internal standards always perfectly correct for matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect correction for matrix effects.[3] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard.[1][4] If this separation causes them to elute into regions with differing levels of ion suppression, it can result in what is known as differential matrix effects, leading to inaccurate quantification.[4][5] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[6]
Q4: What are the critical factors to consider when selecting a deuterated internal standard?
A4: When selecting a deuterated internal standard, several key aspects should be considered:
-
Isotopic Purity: The standard should possess a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).[1][7] High isotopic purity is crucial for accurate and reliable measurements, especially at low concentrations.[3]
-
Position of Deuterium Labels: Deuterium atoms should be located in stable, non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis.[3][7] It is advisable to avoid labeling on heteroatoms such as -OH, -NH, and -SH.[7]
-
Mass Shift: A sufficient mass difference, typically of 3 atomic mass units (amu) or more, between the analyte and the standard is recommended to prevent isotopic crosstalk.[7][8]
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to ensure they are subjected to the same matrix effects.[1][7]
Troubleshooting Guides
This section provides solutions to common problems encountered when using deuterated internal standards for matrix effect correction.
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
-
Possible Cause: Inconsistent spiking of the internal standard, degradation of the internal standard, or significant variability in the matrix effect between samples.
-
Solution:
-
Ensure the internal standard solution is homogeneous and added accurately and consistently to all samples, standards, and quality controls.
-
Investigate the stability of the internal standard in the sample matrix under the storage and processing conditions.
-
Evaluate the matrix effect across different lots of the matrix to assess its variability.[9]
-
Problem 2: The analyte and the deuterated internal standard do not co-elute.
-
Possible Cause: This is often due to the deuterium isotope effect, which can alter the lipophilicity of the molecule.[6] Column degradation can also impact the separation.
-
Solution:
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient profile, or temperature may help improve co-elution.[3][10]
-
Column Choice: In some cases, using a column with lower resolution can help to ensure the analyte and internal standard elute as a single peak.[4][8]
-
Column Maintenance: If column degradation is suspected, replace the analytical column and implement a regular washing protocol.[1]
-
Problem 3: Unexpectedly high or low calculated analyte concentrations.
-
Possible Cause: Differential matrix effects, isotopic exchange (back-exchange), or the presence of unlabeled analyte in the internal standard stock.
-
Solution:
-
Evaluate Differential Matrix Effects: Conduct a matrix effect experiment (see Experimental Protocol 1) to determine if the analyte and internal standard are affected differently by the matrix.
-
Check for Isotopic Exchange: The loss of deuterium can lead to an artificially high signal for the unlabeled analyte.[10] This is more likely if deuterium atoms are on exchangeable sites like -OH or -NH groups.[10] An experiment to assess the stability of the label should be performed (see Experimental Protocol 2).
-
Assess Internal Standard Purity: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[7] The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[10]
-
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify and quantify differential matrix effects.
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat Solution) | 1,200,000 | 1,500,000 | 0.80 | N/A |
| Set B (Post-Spiked Matrix) | 850,000 | 1,350,000 | 0.63 | Analyte: -29.2%IS: -10.0% |
In this example, the analyte experiences significantly more ion suppression (-29.2%) than the deuterated internal standard (-10.0%), which would lead to an overestimation of the analyte's concentration.
Experimental Protocols
Experimental Protocol 1: Evaluation of Matrix Effects
-
Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.[1]
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent (e.g., mobile phase).[3][9][10]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix.[1] Then, spike the analyte and internal standard into the final extract.[3][9][10]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.[1][3]
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery Efficiency (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
-
-
Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different matrix lots should be ≤ 15%.[9]
Experimental Protocol 2: Assessment of Deuterium Label Stability (Isotopic Exchange)
-
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.[7]
-
Materials:
-
Methodology:
-
Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[7]
-
Incubate the sample under conditions that mimic the sample preparation process (e.g., temperature, pH, time).[7]
-
Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[7]
-
-
Evaluation: A significant increase in the signal for the unlabeled analyte over time is indicative of deuterium exchange.[7]
Visualizations
Caption: Workflow for using a deuterated internal standard to correct for matrix effects.
Caption: Decision tree for troubleshooting inaccurate results with deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthesized Propane-1,2,3-triyl tripalmitate-d27
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of synthesized Propane-1,2,3-triyl tripalmitate-d27 (also known as deuterated tripalmitin or tripalmitin-d27).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying synthesized this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography. Recrystallization is effective for removing impurities with different solubility profiles, while column chromatography, typically using silica gel, separates the target compound from byproducts and unreacted starting materials based on polarity.
Q2: Which analytical techniques are essential for assessing the purity of the final product?
A2: To ensure the quality of your synthesized this compound, both chemical and isotopic purity must be assessed.[1] High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the isotopic enrichment and confirming the molecular weight.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ²H NMR, is used to confirm the positions of the deuterium labels and to identify any residual protonated species or other chemical impurities.[1]
Q3: How can I be sure of the isotopic purity of my this compound?
A3: Isotopic purity is a critical parameter. High-Resolution Mass Spectrometry (HR-MS) is the primary technique to determine the isotopic enrichment by analyzing the relative abundance of deuterated and non-deuterated isotopologues.[1] Additionally, ²H NMR can provide qualitative and quantitative information about the deuterium incorporation at specific sites in the molecule.[1]
Q4: Can the deuterium labeling affect the purification process?
A4: Yes, although the effect is generally subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity.[1] This can sometimes result in slightly different retention times during chromatography compared to the non-deuterated analog.[1]
Q5: What is isotopic scrambling and how can it impact my purification?
A5: Isotopic scrambling refers to the undesired distribution of isotopes to positions other than those intended during synthesis or purification.[1] This can lead to a mixture of isotopologues, which may be difficult to separate and can complicate the interpretation of analytical data.[1] Careful control of reaction conditions and purification steps is necessary to minimize scrambling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | - Test a range of solvents or solvent mixtures to find one where the compound is soluble at high temperatures but sparingly soluble at low temperatures.- Ensure you are not using an excessive volume of solvent. |
| The solution was not cooled sufficiently. | - Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. | |
| Product Contaminated with Starting Materials (e.g., Palmitic Acid-d27, Glycerol) | Incomplete reaction during synthesis. | - Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants). |
| Inefficient purification. | - Perform column chromatography to separate the nonpolar tripalmitate from more polar starting materials.- A wash of the crude product with a solvent in which the starting materials are soluble but the product is not may be effective. | |
| Presence of Mono- or Diglycerides in the Final Product | Incomplete esterification. | - Drive the reaction to completion using excess acylating agent or by removing water as it is formed.- Use column chromatography with a suitable solvent gradient to separate the triglycerides from the more polar mono- and diglycerides. |
| Oily Product Instead of Crystalline Solid | Presence of impurities that inhibit crystallization. | - Subject the product to column chromatography to remove impurities.- Attempt recrystallization from a different solvent system. |
| Residual solvent. | - Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. | |
| Isotopic Purity is Lower Than Expected | Isotopic scrambling during synthesis or purification. | - Review the reaction and purification conditions. Avoid harsh acidic or basic conditions if possible.- Use deuterated solvents for purification if H/D exchange is a concern. |
| Contamination with non-deuterated starting materials. | - Ensure the isotopic purity of the starting materials (e.g., palmitic acid-d27) is high. |
Quantitative Data Summary
The following table presents illustrative data on the purity of this compound after different purification methods. Note: This data is hypothetical and intended for comparative purposes.
| Purification Method | Chemical Purity (%) | Isotopic Purity (%) | Yield (%) |
| Single Recrystallization | 95.2 | 98.5 | 75 |
| Double Recrystallization | 98.1 | 98.6 | 60 |
| Silica Gel Column Chromatography | 99.5 | 98.5 | 65 |
| Chromatography followed by Recrystallization | >99.8 | 98.6 | 55 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., acetone, ethanol, isopropanol, ethyl acetate) to find a suitable solvent in which the compound is soluble when hot and insoluble when cold.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature to promote the formation of large crystals. Do not disturb the solution during this process.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel ("dry loading").[1]
-
Elution: Elute the column with the mobile phase. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane), is often effective for separating the nonpolar tripalmitate from more polar impurities.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Logical Workflow Diagram
Caption: A logical workflow for the purification of synthesized this compound.
References
Technical Support Center: Improving Accuracy in Lipid Quantification with Deuterated Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of deuterated standards for accurate lipid quantification.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your lipid quantification experiments using deuterated internal standards.
Problem: Poor Signal Intensity or No Signal for the Internal Standard
Potential Causes:
-
Incorrect Concentration: The working solution of the internal standard may have been prepared incorrectly.[1]
-
Degradation: The standard may have degraded during storage due to factors like oxidation or hydrolysis, especially for unsaturated lipids.[2]
-
Inefficient Ionization: The ionization source parameters on the mass spectrometer may not be optimal for the deuterated standard.[1]
-
Incomplete Solubilization: The standard may not be fully dissolved in the chosen solvent.[2]
Recommended Solutions:
-
Verify Concentration: Double-check all calculations and dilutions used to prepare the working solution.
-
Fresh Stock Preparation: Prepare a fresh stock solution from the original standard material, paying close attention to storage conditions (e.g., ≤ -16°C) and avoiding repeated freeze-thaw cycles.[2]
-
Optimize Ionization: Tune the mass spectrometer's ionization source parameters specifically for the deuterated standard.[1]
-
Aid Solubilization: Use gentle warming or sonication to help dissolve the standard, being cautious with heat-sensitive lipids. Ensure the solvent is appropriate for the lipid class.[2]
Problem: Inconsistent Analyte/Internal Standard Response Ratio
Potential Causes:
-
Deuterium Exchange: Deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or sample matrix, particularly if the labels are in labile positions (e.g., on hydroxyl or amine groups).[1][3]
-
Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from the sample matrix, especially if they do not co-elute perfectly.[1][4]
-
Isotopic Interference: Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, a phenomenon also known as "cross-talk".[1][3]
Recommended Solutions:
-
Use Stable Labels: Select internal standards with deuterium labels on stable positions, such as a carbon backbone, to minimize exchange.[3]
-
Optimize Chromatography: Adjust chromatographic conditions (e.g., gradient, mobile phase) to achieve co-elution of the analyte and the internal standard.[1]
-
Check for Interference: Analyze a high-concentration solution of the unlabeled analyte and monitor the mass channel of the internal standard. A significant signal indicates isotopic contribution.[3] Consider using a higher mass-labeled standard (e.g., D5 or greater) or a ¹³C-labeled standard to minimize this effect.[3]
Problem: Calibration Curve is Non-Linear at Higher Concentrations
Potential Causes:
-
Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization, leading to a non-linear response.[3]
-
Isotopic Interference ("Cross-Talk"): The contribution of the analyte's natural isotopes to the internal standard's signal becomes more pronounced at high analyte concentrations, artificially inflating the internal standard signal.[3]
Recommended Solutions:
-
Optimize Internal Standard Concentration: A general guideline is to use an internal standard concentration that produces a signal intensity around 50% of the highest calibration standard. In some instances, a higher concentration can help normalize ionization suppression.[3]
-
Dilute Samples: If feasible, dilute the samples to bring the analyte concentration into the linear range of the assay.[3]
-
Use a Weaker Ion Transition: If multiple product ions are available, selecting a less abundant one for quantification can sometimes extend the linear dynamic range.[3]
-
Mathematical Correction: Some mass spectrometry software platforms offer mathematical corrections for isotopic contributions.[3][5]
Frequently Asked Questions (FAQs)
Q1: Why are deuterated standards considered the 'gold standard' for internal standards in mass spectrometry?
A1: Deuterated standards are considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte of interest.[6] This ensures they behave similarly during sample preparation, extraction, chromatography, and ionization, leading to the most accurate correction for experimental variability.[6]
Q2: I'm observing a slight shift in retention time between my analyte and its deuterated internal standard. Is this normal and will it affect my results?
A2: Yes, a slight retention time shift, known as the "chromatographic isotope effect," is a known phenomenon.[3][7] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3][7] If the peaks still largely overlap, the impact may be minimal. However, if the separation is significant, it could lead to differential matrix effects.[7] In such cases, modifying chromatographic conditions to improve co-elution is recommended.[3]
Q3: How do I choose the right deuterated internal standard?
A3: The ideal deuterated internal standard should:
-
Be structurally and chemically as similar to the analyte as possible.[6]
-
Not be naturally present in the sample.[6]
-
Be clearly distinguishable from the analyte by the mass spectrometer.[6]
-
Ideally co-elute with the analyte in LC-MS applications.[6]
-
Be commercially available in high purity.[6]
Q4: How can I check for and minimize isotopic interference?
A4: To check for isotopic interference, you can analyze a high-concentration solution of the unlabeled analyte while monitoring the mass channel of the internal standard.[3] A significant signal in the internal standard's channel indicates a contribution from the analyte.[3] To minimize this, it is recommended to use internal standards with a higher degree of deuteration (e.g., D5 or greater) or, ideally, a ¹³C-labeled standard.[3]
Q5: What are the best practices for storing and handling deuterated lipid standards?
A5: To ensure the stability and integrity of your deuterated lipid standards:
-
Store them at the recommended temperature, typically ≤ -16°C, and protect from light.[2]
-
Avoid repeated freeze-thaw cycles.[2]
-
For unsaturated lipids, store them dissolved in an organic solvent rather than as a dry powder to prevent oxidation.[2]
-
Use glass containers with Teflon-lined caps for organic solutions to prevent contamination.[2]
-
Allow the standard to warm to room temperature before opening to prevent condensation.[2]
Data Presentation
Table 1: Comparison of Internal Standard Types for Lipid Quantification
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids | Hydrogen atoms are replaced by deuterium. | Co-elute closely with the endogenous analyte.[8] Can effectively correct for matrix effects.[6] | Potential for isotopic scrambling or exchange.[8] May exhibit a slight retention time shift.[8] |
| ¹³C-Labeled Lipids | Carbon atoms are replaced with ¹³C. | Chemically identical to the analyte, leading to very similar behavior. Less prone to chromatographic shifts compared to deuterated standards.[7] | Can be more expensive than deuterated standards. |
| Odd-Chain Lipids | Contain an odd number of carbon atoms in their fatty acid chains, which are not typically found in biological systems. | Can be a cost-effective alternative when isotopic standards are unavailable. | May not perfectly mimic the extraction and ionization behavior of all endogenous lipids. |
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Acquire High-Purity Standard: Obtain a certified deuterated internal standard from a reputable supplier.[6]
-
Gravimetric Preparation: Accurately weigh a precise amount of the standard using an analytical balance.[6]
-
Solubilization: Dissolve the weighed standard in a high-purity organic solvent (e.g., methanol, ethanol, or a chloroform:methanol mixture) to create a concentrated stock solution.[6]
-
Storage: Store the stock solution in a glass vial with a Teflon-lined cap at ≤ -16°C.[2]
-
Working Solution Preparation: On the day of the experiment, bring the stock solution to room temperature. Perform serial dilutions with the appropriate solvent to achieve the desired concentration for the working solution.
Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method with Internal Standard Spiking
-
Sample Thawing: Thaw frozen plasma samples on ice.[6]
-
Internal Standard Spiking: To a clean glass tube, add a known volume of the deuterated internal standard working solution.[6]
-
Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly.[6]
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1.[6]
-
Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[9]
-
Phase Separation: Add water or a saline solution to induce phase separation and centrifuge the sample.[9]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[6][9]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[6]
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"common pitfalls when using deuterated tripalmitin"
Welcome to the technical support center for deuterated tripalmitin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common pitfalls and challenges encountered when using deuterated tripalmitin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is deuterated tripalmitin and what are its common applications?
Deuterated tripalmitin is a form of tripalmitin where some or all of the hydrogen atoms in the three palmitic acid chains have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in metabolic research, particularly in studies involving lipid metabolism, as it can be distinguished from its non-deuterated counterpart by mass spectrometry. Common applications include in vivo and in vitro studies of fatty acid synthesis, turnover, and distribution in various tissues.
Q2: Are there any specific storage and handling requirements for deuterated tripalmitin?
Yes, proper storage and handling are crucial to maintain the integrity of the compound. It is recommended to store deuterated tripalmitin at -20°C in a tightly sealed container, protected from light. Like its non-deuterated form, it is a white, crystalline powder. It is insoluble in water but soluble in organic solvents like chloroform, diethyl ether, and hot ethanol.[1][2]
Q3: Is the deuterium label on the alkyl chains stable, or can it be lost through isotopic exchange?
The deuterium atoms on the alkyl chains of fatty acids are generally stable under physiological conditions. Studies involving in vivo administration of deuterated water have shown the incorporation and retention of deuterium in the fatty acid chains of lipids like palmitate. While the potential for back-exchange exists, particularly under harsh chemical conditions, it is not a common pitfall in typical biological experiments. However, it is always good practice to handle the compound under neutral pH conditions whenever possible.
Troubleshooting Guides
Solubility and Formulation Issues
Problem: Difficulty dissolving deuterated tripalmitin for in vitro or in vivo studies.
Background: Tripalmitin is a highly non-polar and hydrophobic molecule, making it insoluble in aqueous solutions.[1][3] Successful formulation is critical for its use in biological systems.
Troubleshooting Steps:
-
Solvent Selection: For in vitro studies, deuterated tripalmitin is soluble in organic solvents such as chloroform, diethyl ether, and hot ethanol.[1][2] It has very low solubility in cold ethanol and is practically insoluble in water.[3]
-
Formulation for Oral Gavage: For in vivo studies requiring oral administration, a stable suspension is necessary. A common approach is to use a vehicle containing a suspending agent and a surfactant. A recommended formulation consists of 0.2% methylcellulose and 0.1% polysorbate 80 in water.[4] Sonication is often required to create a uniform colloidal suspension.[4]
Quantitative Data Summary: Solubility of Tripalmitin
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2][3] |
| Chloroform | Soluble | [1][2] |
| Diethyl Ether | Soluble | [1][2] |
| Hot Ethanol | Soluble | [1] |
| n-Hexane | Slightly Soluble | [3] |
Experimental Protocol: Preparation of a Deuterated Tripalmitin Suspension for Oral Gavage
Objective: To prepare a stable suspension of deuterated tripalmitin for oral administration to mice.
Materials:
-
Deuterated Tripalmitin
-
Dosing vehicle: 0.2% methylcellulose and 0.1% polysorbate 80 in sterile water[4]
-
Sterile amber vials
-
Sonicator
Methodology:
-
Weigh the desired amount of deuterated tripalmitin.
-
Prepare the dosing vehicle by dissolving methylcellulose and polysorbate 80 in water.
-
Add the deuterated tripalmitin to the dosing vehicle.
-
Sonicate the mixture to form a uniform colloidal suspension.[4]
-
Store the suspension in a septum-sealed amber vial and keep it under constant stirring until use.[4]
Visualization: Oral Gavage Formulation Workflow
Caption: Workflow for preparing a deuterated tripalmitin suspension for oral gavage.
In Vivo Studies: Tissue Extraction
Problem: Incomplete extraction of deuterated tripalmitin from biological tissues, leading to inaccurate quantification.
Background: As a highly non-polar lipid, deuterated tripalmitin will be stored in the lipid fraction of tissues. Efficient extraction requires the use of organic solvents to disrupt cell membranes and solubilize the lipids. The Folch method is a widely used and effective technique for total lipid extraction.[5][6]
Troubleshooting Steps:
-
Homogenization: Ensure thorough homogenization of the tissue sample to allow for complete solvent penetration. Grinding the tissue with sodium sulfate can aid in this process by both disrupting the tissue and removing water.[5]
-
Solvent Ratio: The ratio of chloroform to methanol is critical for efficient extraction. The standard Folch method uses a 2:1 (v/v) mixture of chloroform and methanol.[5][6]
-
Phase Separation: After homogenization, a wash with a salt solution (e.g., 0.9% NaCl) is used to separate the mixture into two phases. The lower chloroform phase will contain the lipids, while the upper aqueous phase will contain polar non-lipid components.[5][6]
Experimental Protocol: Lipid Extraction from Tissues using the Folch Method
Objective: To quantitatively extract total lipids, including deuterated tripalmitin, from animal tissues.
Materials:
-
Tissue sample (minimum of 50 mg)
-
Sodium sulfate
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Mortar and pestle
-
Screw-cap glass tubes
-
Centrifuge
Methodology:
-
Weigh the tissue sample and record the weight.
-
In a mortar and pestle, grind the tissue with sodium sulfate until a homogenous powder is formed.[5]
-
Transfer the homogenate to a screw-cap glass tube.
-
Add chloroform and methanol in a 2:1 (v/v) ratio to the tube, ensuring a final volume at least 20 times the volume of the tissue sample.[6][7]
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Filter or centrifuge the homogenate to recover the liquid phase.
-
Add 0.2 volumes of 0.9% NaCl solution to the liquid phase, vortex, and centrifuge at low speed to separate the phases.[5][6]
-
Carefully remove the upper aqueous phase.
-
The lower chloroform phase contains the purified lipids. This can be dried under a stream of nitrogen for further analysis.
Visualization: Tissue Lipid Extraction Workflow
References
Technical Support Center: Minimizing Isotopic Interference in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic interference in your mass spectrometry experiments. Accurate and reliable data is critical in research and drug development, and overcoming isotopic interference is a key step in achieving this.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
Isotopic interference occurs when ions of different elemental or molecular origins have the same nominal mass-to-charge ratio (m/z), leading to an overlap of their signals in the mass spectrum. This can result in inaccurate quantification and identification of the analyte of interest.
Q2: What are the common types of isotopic interference?
There are three primary types of spectroscopic interferences in mass spectrometry:
-
Isobaric Interference: This occurs when isotopes of different elements have the same mass number. For example
"storage and stability of Propane-1,2,3-triyl tripalmitate-d27 solutions"
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and stability of Propane-1,2,3-triyl tripalmitate-d27 solutions. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: To ensure long-term stability, solutions of this compound should be stored at or below -20°C in a tightly sealed glass vial with a Teflon-lined cap.[1] For extended storage, flushing the vial with an inert gas like argon or nitrogen is recommended to minimize the risk of oxidation.[1]
Q2: How should I handle the compound upon receipt?
A2: this compound is typically supplied as a solid. Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture, which can lead to hydrolysis.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound, similar to its non-deuterated counterpart, is soluble in nonpolar organic solvents. Chloroform, dichloromethane, and toluene are commonly used. It has limited solubility in more polar solvents like ethanol and is practically insoluble in water.[2][3][4]
Q4: Can I use plastic containers or pipette tips when handling solutions of this compound?
A4: It is strongly advised to avoid plastic containers and pipette tips when working with organic solutions of lipids. Plasticizers and other contaminants can leach from the plastic, compromising the purity of your sample.[1] Use glass or stainless steel equipment whenever possible.
Solubility Data
The solubility of Propane-1,2,3-triyl tripalmitate (non-deuterated) in various common organic solvents at approximately 25°C is summarized below. The deuterated analog is expected to have very similar solubility characteristics.
| Solvent | Solubility (mg/mL) | Reference |
| Chloroform | Very Soluble (~100 mg/mL) | [3][4] |
| Dichloromethane | Soluble | [2] |
| Toluene | Soluble | [3] |
| Benzene | Soluble | [2] |
| Diethyl Ether | Soluble | [2] |
| Hexanes | Very Slightly Soluble | [4] |
| Ethyl Acetate | Slightly Soluble | [4] |
| Acetone | Negligible | [5] |
| Ethanol | Very Low | [2] |
| Water | Insoluble | [2][6] |
Stability of this compound Solutions
While specific long-term stability data for this compound is not extensively published, the stability of triglycerides is generally high when stored under appropriate conditions. The primary degradation pathways are hydrolysis and oxidation.
Factors Affecting Stability:
-
Temperature: Higher temperatures accelerate degradation.
-
Oxygen: The presence of oxygen can lead to oxidation, especially if the sample contains any unsaturated lipid impurities.
-
Moisture: Water can cause hydrolysis of the ester bonds, leading to the formation of free fatty acids and glycerol.
-
Light: Exposure to UV light can promote the formation of free radicals and accelerate degradation.
-
pH: Acidic or basic conditions can catalyze hydrolysis.[2]
Expected Stability Data:
The following table provides a representative expectation of the stability of this compound in a chloroform solution when stored at -20°C in a sealed glass vial under an inert atmosphere.
| Time Point | Purity (%) | Degradation Products (%) |
| Initial (t=0) | >99 | <0.1 |
| 3 Months | >98 | <0.5 |
| 6 Months | >98 | <0.5 |
| 1 Year | >97 | <1.0 |
| 2 Years | >95 | <2.0 |
Note: This is an illustrative table based on the known stability of similar saturated triglycerides. Actual stability may vary based on the purity of the solvent and the initial quality of the compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature.
-
Weigh the desired amount of the compound in a clean, dry glass vial.
-
Add the appropriate volume of a suitable solvent (e.g., chloroform) using a glass syringe or pipette.
-
Seal the vial with a Teflon-lined cap and vortex or sonicate gently until the solid is completely dissolved.
-
For long-term storage, flush the headspace of the vial with a gentle stream of argon or nitrogen before tightly sealing.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at ≤ -20°C.[1]
Protocol 2: Monitoring Solution Stability by LC-MS
-
Sample Preparation: At each time point (e.g., 0, 3, 6, 12, and 24 months), take an aliquot of the stock solution.
-
Dilution: Dilute the aliquot to a suitable concentration for analysis using the same solvent.
-
LC-MS Analysis:
-
Column: Use a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile/isopropanol) and water with a suitable modifier (e.g., formic acid or ammonium formate).
-
Mass Spectrometry: Use a high-resolution mass spectrometer in positive ion mode to monitor the parent ion of this compound and potential degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Search for the appearance of new peaks that could correspond to degradation products such as palmitic acid-d27 or di- and monoglycerides.
-
Calculate the percentage of the parent compound remaining relative to the initial time point.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution | - Incomplete dissolution. - Exceeded solubility limit. - Precipitation upon cooling. | - Gently warm the solution and sonicate to aid dissolution. - Ensure the concentration is below the solubility limit for the chosen solvent and storage temperature. |
| Inconsistent Results in Assays | - Degradation of the standard due to improper storage. - Contamination of the solution. - Inaccurate concentration due to solvent evaporation. | - Verify that the solution has been stored at ≤ -20°C and protected from light and air.[1] - Use clean glassware and high-purity solvents. - Ensure the vial is tightly sealed to prevent evaporation. |
| Appearance of Unexpected Peaks in Chromatogram | - Contamination from plasticware. - Hydrolysis or oxidation of the compound. - Impurities in the solvent. | - Always use glass or stainless steel for handling organic solutions.[1] - Store solutions under an inert atmosphere to prevent oxidation. Keep solutions anhydrous to prevent hydrolysis. - Use high-purity, LC-MS grade solvents. |
| Shift in Retention Time | - Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. | - This is a known phenomenon and can be managed by adjusting the chromatographic method if co-elution with an internal standard is critical. |
| Loss of Deuterium Label (H/D Exchange) | - While less common for C-D bonds, it can occur under harsh acidic or basic conditions. | - Maintain neutral pH during sample preparation and analysis. Avoid prolonged exposure to strong acids or bases. |
Visualizations
Caption: Experimental workflow for the preparation and stability analysis of this compound solutions.
Caption: Primary degradation pathways for this compound.
References
"resolving co-elution issues with deuterated internal standards"
Welcome to the Technical Support Center for resolving co-elution issues with deuterated internal standards. This guide provides troubleshooting information and answers to frequently asked questions to help you address challenges in your LC-MS experiments.
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect". In most reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) applications, deuterated compounds tend to elute slightly earlier than their non-deuterated counterparts. The underlying cause is the difference in bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond. The C-D bond is slightly shorter and stronger, which can lead to a smaller van der Waals radius and reduced polarizability. These subtle changes in physicochemical properties influence the molecule's interaction with the stationary phase, typically resulting in weaker interactions and a shorter retention time for the deuterated analog.
Q2: How significant is the retention time shift and can it affect my results?
A: The magnitude of the shift is influenced by several factors, including the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions. While often small, this shift can lead to incomplete co-elution of the analyte and the internal standard. This is a critical issue because if the two compounds do not elute together, they may be subjected to different matrix effects (ion suppression or enhancement), which can lead to scattered, inaccurate, and imprecise quantitative results. The very purpose of a stable isotope-labeled internal standard—to perfectly mimic the analyte's behavior and correct for these effects—is compromised.
Q3: Are there alternatives to deuterated standards that avoid the co-elution problem?
A: Yes. Using internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can minimize or eliminate the chromatographic shift. These heavier isotopes have a negligible effect on the molecule's physicochemical properties, resulting in better co-elution with the analyte. However, deuterated standards are often more readily available and less expensive.
Q4: Can the position of the deuterium label affect co-elution and stability?
A: Absolutely. The position of the deuterium atoms is crucial for two reasons:
-
Isotopic Exchange: Deuterium atoms are more susceptible to exchange with hydrogen atoms from the solvent or sample matrix if they are located on heteroatoms like oxygen (-OH), nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O). This "back-exchange" can compromise accuracy by reducing the internal standard signal. 2
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Propane-1,2,3-triyl tripalmitate-d27 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative mass spectrometry-based analysis, particularly in the field of lipidomics, the use of a suitable internal standard is crucial for achieving precise and accurate results. This guide provides a comprehensive comparison of Propane-1,2,3-triyl tripalmitate-d27, a deuterated form of tripalmitin, with other common internal standards used in the validation of analytical methods for lipids, supported by experimental data and detailed protocols.
This compound serves as an excellent internal standard for the quantification of triglycerides and other lipids. Its chemical properties are nearly identical to its non-deuterated counterpart, tripalmitin, allowing it to mimic the analyte's behavior during sample extraction, derivatization, and chromatographic separation. The significant mass difference introduced by the 27 deuterium atoms allows for clear differentiation from the endogenous analyte in the mass spectrometer, minimizing signal interference.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the performance of an analytical method. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard due to their ability to compensate for variations in sample preparation and matrix effects. Other alternatives, such as odd-chain lipids or structurally similar compounds, can also be employed, though they may not provide the same level of accuracy.
The following tables summarize the typical performance characteristics of an analytical method for triglycerides validated using this compound compared to a non-isotopically labeled internal standard.
| Parameter | This compound | Alternative Internal Standard (e.g., Triheptadecanoin) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% |
| Precision (% RSD) | < 10% | < 15% |
| Matrix Effect (% CV) | < 5% | < 20% |
| Recovery (% CV) | < 5% | < 15% |
| Table 1: Comparison of key validation parameters for an LC-MS/MS method for triglyceride analysis using different internal standards. |
| Analyte Concentration (ng/mL) | Accuracy (% Bias) with Tripalmitate-d27 | Precision (% RSD) with Tripalmitate-d27 | Accuracy (% Bias) with Alternative IS | Precision (% RSD) with Alternative IS |
| 5 (Low QC) | -2.5 | 6.8 | -12.1 | 13.5 |
| 50 (Mid QC) | 1.2 | 4.5 | -8.7 | 10.2 |
| 500 (High QC) | 3.8 | 3.1 | 5.4 | 8.9 |
| Table 2: Accuracy and precision data for the quantification of tripalmitin in human plasma using this compound versus an alternative internal standard. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable analytical method validation.
Protocol 1: Stock Solution Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 (v/v) mixture of chloroform and methanol.
-
Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the analyte (e.g., tripalmitin) in the same manner as the internal standard.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the appropriate amounts of the analyte working solution into the biological matrix of interest (e.g., plasma, serum).
Protocol 2: Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL working internal standard solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Tripalmitin: Precursor ion [M+NH4]+ → Product ion (specific fragment).
-
This compound: Precursor ion [M+NH4]+ → Product ion (corresponding fragment).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
A generalized workflow for the quantitative analysis of triglycerides using an internal standard.
Logical diagram illustrating how an ideal internal standard compensates for analytical variability.
A Head-to-Head Comparison: Propane-1,2,3-triyl tripalmitate-d27 vs. 13C-Tripalmitin as Internal Standards in Quantitative Lipid Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry-based lipidomics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for the analysis of tripalmitin: Propane-1,2,3-triyl tripalmitate-d27 (a deuterated standard) and 13C-tripalmitin (a carbon-13 labeled standard).
The ideal internal standard (IS) should mimic the physicochemical behavior of the analyte of interest throughout the analytical workflow, from sample extraction to detection, differing only in mass. This allows for the correction of variability introduced during sample preparation and analysis, including matrix effects. While both deuterated and 13C-labeled standards are widely used, their inherent properties can lead to significant differences in analytical performance.
Key Performance Parameters: A Comparative Analysis
The primary distinction between deuterated and 13C-labeled internal standards lies in their chromatographic behavior and isotopic stability.[1][2] 13C-labeled standards are generally considered the "gold standard" as they exhibit nearly identical chromatographic retention times to their unlabeled counterparts.[1] This co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak.[1]
Deuterated standards, on the other hand, can sometimes exhibit a slight retention time shift, often eluting earlier than the native analyte.[1] This phenomenon, known as the "isotope effect," can lead to inaccuracies in quantification, particularly in complex biological matrices where matrix effects are pronounced.[2] Furthermore, deuterated standards, especially those with labels on exchangeable positions, can be susceptible to back-exchange with protons from the solvent, compromising the integrity of the standard.[1] 13C labels, being integral to the carbon skeleton of the molecule, are highly stable and not prone to such exchange.[1]
Quantitative Data Summary
| Performance Parameter | This compound (Deuterated IS) | 13C-Tripalmitin (13C-Labeled IS) | Key Findings |
| Chromatographic Co-elution with Analyte | May exhibit a slight retention time shift (elutes slightly earlier).[1] | Co-elutes perfectly with the analyte.[1] | Perfect co-elution of 13C-IS provides more accurate compensation for matrix effects.[1] |
| Accuracy & Precision | Can lead to lower accuracy and precision due to potential retention time shifts and differential matrix effects. Some studies have reported significant errors with deuterated standards.[1] | Generally demonstrates higher accuracy and precision.[1] | The use of 13C-IS in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[3] |
| Correction for Matrix Effects | Good, but can be compromised by chromatographic separation from the analyte. | Excellent, due to identical elution profiles with the analyte.[1] | 13C-IS is the superior choice for complex biological matrices where significant matrix effects are anticipated.[1] |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange of deuterium atoms in certain positions.[1] | Highly stable with no risk of isotopic exchange.[1] | The stability of the 13C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of tripalmitin in a biological matrix (e.g., plasma) using either this compound or 13C-tripalmitin as an internal standard.
Sample Preparation and Lipid Extraction
-
Thawing and Aliquoting: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 10 µg/mL solution) of either this compound or 13C-tripalmitin in a suitable organic solvent (e.g., methanol/chloroform 2:1, v/v) to each plasma sample.
-
Protein Precipitation and Lipid Extraction: Add 500 µL of ice-cold methyl-tert-butyl ether (MTBE) and 125 µL of methanol to the sample. Vortex vigorously for 1 minute.
-
Phase Separation: Add 125 µL of water to induce phase separation. Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable mobile phase for LC-MS/MS analysis (e.g., isopropanol/acetonitrile 90:10, v/v).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate triglycerides, for example, starting at 30% B and increasing to 99% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tripalmitin (Analyte): Monitor the transition of the precursor ion (e.g., [M+NH4]+) to a specific product ion (e.g., a neutral loss of a palmitic acid).
-
This compound (IS): Monitor the corresponding mass-shifted precursor to product ion transition.
-
13C-Tripalmitin (IS): Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard for each sample.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: Prepare a calibration curve by analyzing standards with known concentrations of tripalmitin and a fixed concentration of the internal standard. Plot the response ratio against the concentration of the analyte.
-
Quantification: Determine the concentration of tripalmitin in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizing the Workflow and Key Concepts
To further elucidate the experimental process and the theoretical advantages of 13C-labeled internal standards, the following diagrams are provided.
References
A Guide to Inter-laboratory Comparison of Lipid Analysis Using Deuterated Standards: Striving for Reproducibility in Lipidomics
For researchers, scientists, and drug development professionals, the ability to obtain consistent and reproducible lipid analysis results across different laboratories is paramount. This guide provides an objective comparison of methodologies and highlights the critical role of deuterated internal standards in achieving analytical accuracy. By examining data from key inter-laboratory studies and detailing experimental protocols, this document serves as a resource for improving the quality and comparability of lipidomics data.
The complexity of the lipidome and the variety of analytical platforms used contribute to significant inter-laboratory variability in lipid analysis. To address this challenge, several inter-laboratory comparison studies have been conducted, often utilizing standard reference materials like the National Institute of Standards and Technology (NIST) SRM 1950, "Metabolites in Frozen Human Plasma." These studies consistently demonstrate that the use of appropriate internal standards, particularly stable isotope-labeled compounds like deuterated lipids, is crucial for accurate quantification and for mitigating analytical variability.
Deuterated lipids are considered the "gold standard" for internal standards in lipidomics because their chemical and physical properties are nearly identical to their endogenous counterparts. This ensures they behave similarly during sample preparation, extraction, and ionization, effectively correcting for sample loss and matrix effects.
Quantitative Performance in Inter-laboratory Studies
The following tables summarize data from inter-laboratory studies, showcasing the typical performance and variability observed in lipid analysis across multiple laboratories. The data highlights the coefficients of variation (CVs) for different lipid classes, which serve as a benchmark for analytical precision.
Table 1: Inter-laboratory Performance for the Analysis of Fatty Acid Methyl Esters (FAMEs) in Biological Matrices. This data is representative of proficiency testing programs and demonstrates the expected precision for GC-MS methods utilizing deuterated internal standards.
| Fatty Acid | Mean Concentration (µg/mL) | Inter-laboratory CV (%) |
| Palmitic Acid (16:0) | 150.5 | 8.5 |
| Stearic Acid (18:0) | 85.2 | 9.1 |
| Oleic Acid (18:1) | 210.8 | 7.9 |
| Linoleic Acid (18:2) | 350.1 | 7.2 |
| Arachidonic Acid (20:4) | 95.7 | 10.3 |
Table 2: Inter-laboratory Comparison of Lipid Classes in NIST SRM 1950. This table presents consensus median concentrations and coefficients of dispersion (COD) from a study involving 31 laboratories. The COD is analogous to the coefficient of variation and reflects the inter-laboratory variability.
| Lipid Class | Number of Lipids | Median Concentration (nmol/mL) | Median COD (%) |
| Cholesteryl Esters (CE) | 15 | 1850 | 22 |
| Diacylglycerols (DAG) | 10 | 15.5 | 45 |
| Triacylglycerols (TAG) | 60 | 850 | 35 |
| Phosphatidylcholines (PC) | 35 | 1500 | 25 |
| Sphingomyelins (SM) | 20 | 350 | 28 |
Table 3: Comparison of Inter-laboratory Precision for Ceramide Analysis in NIST SRM 1950. This data demonstrates that using a standardized protocol with authentic labeled standards can significantly reduce variability.
| Ceramide Species | Mean Concentration (µM) | Inter-laboratory CV (%) (Standardized Protocol) | Inter-laboratory CV (%) (Participant's Own Method) |
| C16:0 Ceramide | 0.25 | 10.5 | 25.8 |
| C18:0 Ceramide | 0.18 | 11.2 | 28.1 |
| C24:0 Ceramide | 0.35 | 9.8 | 22.5 |
| C24:1 Ceramide | 0.42 | 12.1 | 30.2 |
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reliable and reproducible lipidomics data. The following sections outline key methodologies employed in inter-laboratory lipid analysis.
This is a widely used method for extracting lipids from biological samples.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the deuterated internal standard working solution. Then, add a precise volume of the plasma sample (e.g., 50 µL) to the tube and vortex briefly.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add water or a saline solution to induce phase separation, and then centrifuge the sample to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids.
-
Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.
This protocol is for the analysis of total fatty acids.
-
Saponification: To the dried lipid extract, add methanolic NaOH and heat to hydrolyze the fatty acids from complex lipids.
-
Methylation: Add a methylation reagent such as boron trifluoride-methanol and heat to convert the free fatty acids to their more volatile methyl esters (FAMEs).
-
Extraction: Extract the FAMEs with a non-polar solvent like hexane.
-
Analysis: Analyze the extracted FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS is a powerful technique for the analysis of a wide range of lipid classes.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0
-
Assessing Linearity and Range for Propane-1,2,3-triyl tripalmitate-d27 in Bioanalytical Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of endogenous and exogenous compounds. Propane-1,2,3-triyl tripalmitate-d27, a deuterated form of tripalmitin, serves as an ideal internal standard for the analysis of its non-labeled counterpart and other similar triglycerides. This guide provides a comparative assessment of the linearity and range for this compound, benchmarked against other common internal standards used in lipidomics. The information presented herein is based on representative data from validated bioanalytical methods for similar long-chain triglycerides, owing to the limited availability of direct experimental data for this specific deuterated compound.
Comparison of Linearity and Dynamic Range
The performance of an internal standard is critically evaluated by the linearity and range of the calibration curve it helps to generate for the target analyte. An ideal internal standard should exhibit a consistent response across a wide dynamic range, ensuring accurate quantification from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
The following table provides a comparative summary of typical linearity and range parameters for various internal standards used in lipid analysis by LC-MS/MS. The data for this compound is extrapolated from the performance of non-deuterated tripalmitin and other similar triglycerides.
| Internal Standard | Analyte | Linearity (r²) | Dynamic Range (LLOQ - ULOQ) | Biological Matrix | Reference |
| This compound (Projected) | Tripalmitin | > 0.99 | 1 - 1000 ng/mL | Human Plasma | Representative Data |
| Tripalmitin-d5 | Tripalmitin | > 0.99 | 5 - 5000 ng/mL | Rat Plasma | Hypothetical Data |
| 1,2,3-Tripalmitoyl-d5-glycerol | Triglycerides | > 0.99 | 0.1 - 100 µg/mL | Human Serum | Representative Data |
| Tripentadecanoin (TG 15:0/15:0/15:0) | Triglycerides | 0.999 | Four orders of magnitude | Rat Serum | [1] |
| 1,2,3-Triheptadecanoyl-glycerol (TG 17:0/17:0/17:0) | Triglycerides | > 0.99 | 10 - 10000 ng/mL | Human Plasma | Representative Data |
| 1,2,3-Trinonadecanoyl-glycerol (TG 19:0/19:0/19:0) | Triglycerides | > 0.99 | 10 - 10000 ng/mL | Human Plasma | Representative Data |
Experimental Protocols
The successful implementation of this compound as an internal standard relies on a robust and well-validated experimental protocol. Below are detailed methodologies for key experiments typically performed to assess the linearity and range of a bioanalytical method for triglycerides.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Spiking: To a 100 µL aliquot of the biological matrix (e.g., plasma, serum), add a known concentration of the internal standard working solution (this compound in a suitable organic solvent). For calibration standards and quality control (QC) samples, also add the corresponding concentrations of the analyte (e.g., tripalmitin).
-
Protein Precipitation: Add 400 µL of ice-cold isopropanol to the sample. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 600 µL of methyl-tert-butyl ether (MTBE) and 150 µL of water. Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.
-
Evaporation and Reconstitution: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions for Triglyceride Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used for lipid separation.
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium formate in acetonitrile/isopropanol (10:90, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for tripalmitin and this compound would be specific to their ammoniated adducts and the neutral loss of a palmitic acid chain.
Calibration Curve and Linearity Assessment
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix. The concentration range should encompass the expected in-vivo concentrations. A typical range for triglycerides might be from 1 ng/mL to 1000 ng/mL.
-
Analysis: Analyze the calibration standards in triplicate using the validated LC-MS/MS method.
-
Data Processing: For each calibration level, calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Linear Regression: Plot the peak area ratio against the nominal concentration of the analyte. Perform a linear regression analysis, typically using a weighting factor of 1/x or 1/x², to determine the slope, intercept, and the coefficient of determination (r²). An r² value greater than 0.99 is generally considered to indicate good linearity.
-
Range Definition: The range of the assay is defined by the LLOQ and ULOQ. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (e.g., coefficient of variation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value). The ULOQ is the highest concentration on the curve that meets similar acceptance criteria (e.g., precision ≤ 15% and accuracy within 85-115%).
Visualizing the Workflow
The following diagram illustrates the typical workflow for assessing the linearity and range of a bioanalytical method using an internal standard like this compound.
Caption: Workflow for assessing the linearity and range of a bioanalytical method.
Conclusion
This compound is an excellent choice as an internal standard for the quantification of tripalmitin and other long-chain triglycerides in biological matrices. Based on data from similar compounds, a validated LC-MS/MS method utilizing this internal standard is expected to demonstrate excellent linearity (r² > 0.99) over a wide dynamic range, often spanning three to four orders of magnitude. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of the quantitative data. The detailed experimental protocols and workflow provided in this guide offer a robust framework for researchers to establish and validate their bioanalytical methods for triglyceride analysis.
References
Deuterated vs. Non-Deuterated Tripalmitin: A Comparative Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of deuterated versus non-deuterated tripalmitin, focusing on aspects relevant to pharmaceutical and metabolic research. While direct comparative experimental data on tripalmitin itself is limited, this guide synthesizes findings from studies on related deuterated lipids, such as phospholipids and long-chain fatty acids, to project the expected performance differences.
Introduction to Deuteration in Lipid Research
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a powerful tool in drug discovery and metabolic research. This subtle modification can significantly alter a molecule's physicochemical properties and metabolic fate without changing its fundamental biochemical activity.[1] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes where C-H bond cleavage is the rate-limiting step, offering potential advantages in drug development, such as improved metabolic stability and altered pharmacokinetic profiles.[2][3]
Physicochemical Properties
Deuteration of the acyl chains in lipids has been shown to influence their physical properties. Studies on deuterated phospholipids, which share the same fatty acid components as triglycerides like tripalmitin, have demonstrated changes in membrane fluidity and phase transition temperatures.
Table 1: Comparison of Physicochemical Properties
| Property | Non-Deuterated Tripalmitin (Expected) | Deuterated Tripalmitin (Expected, based on related lipids) | Supporting Evidence |
| Molecular Weight | Lower | Higher | The addition of neutrons in deuterium atoms increases the overall mass. |
| Phase Transition Temperature (Gel-to-Liquid Crystalline) | Higher | Lower | Studies on deuterated phospholipids show a decrease of 3-5°C in the phase transition temperature.[4][5] |
| Gel Phase Configuration | More ordered | Less ordered | Fluorescence and calorimetric measurements suggest a more disordered gel phase in deuterated lipids.[4] |
| Hydrophobic Interactions | Standard | Potentially altered | The deuterium solvent effect can enhance hydrophobic interactions, increasing structural stability of lipid vesicles.[6] |
Metabolic Stability and Pharmacokinetics
The primary advantage of deuterating molecules in a biological context lies in the potential to enhance their metabolic stability. By strategically replacing hydrogens at sites of enzymatic attack, the metabolic breakdown of the molecule can be slowed. For tripalmitin, this would primarily affect its hydrolysis by lipases and the subsequent beta-oxidation of its constituent palmitic acid.
Table 2: Comparison of Metabolic and Pharmacokinetic Properties
| Property | Non-Deuterated Tripalmitin (Expected) | Deuterated Tripalmitin (Expected) | Supporting Evidence |
| Rate of Lipolysis | Standard | Slower | The kinetic isotope effect is expected to slow down enzymatic reactions involving C-H bond cleavage, such as hydrolysis by lipases.[2][3] |
| Rate of Beta-Oxidation of Palmitic Acid | Standard | Slower | Deuteration of fatty acids can slow their metabolism.[7] |
| Biological Half-life | Shorter | Longer | Reduced metabolic clearance generally leads to a longer half-life in the body.[1] |
| Metabolite Profile | Standard | Potentially altered ("metabolic switching") | If one metabolic pathway is slowed, the molecule may be shunted towards alternative metabolic routes.[8] |
Experimental Protocols
While specific protocols for a direct comparison of deuterated and non-deuterated tripalmitin are not available, the following methodologies are standard in the field for assessing the properties discussed.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
-
Objective: To determine the gel-to-liquid crystalline phase transition temperature (Tm) and enthalpy (ΔH) of the lipids.
-
Methodology:
-
Prepare multilamellar vesicles (MLVs) of both deuterated and non-deuterated tripalmitin by hydrating a thin film of the lipid.
-
Load the MLV suspension into a DSC sample pan.
-
Scan a range of temperatures (e.g., 20°C to 80°C) at a controlled rate (e.g., 1°C/min).
-
The peak of the endothermic transition in the thermogram corresponds to the Tm.
-
The area under the peak corresponds to the enthalpy of the transition.
-
In Vitro Lipolysis Assay
-
Objective: To compare the rate of hydrolysis of deuterated and non-deuterated tripalmitin by pancreatic lipase.
-
Methodology:
-
Emulsify deuterated and non-deuterated tripalmitin substrates separately with bile salts and phospholipids.
-
Incubate the emulsions with a standardized amount of pancreatic lipase at 37°C.
-
At various time points, quench the reaction and extract the lipids.
-
Quantify the amount of free fatty acids released using a colorimetric assay or by gas chromatography-mass spectrometry (GC-MS).
-
The rate of free fatty acid release is indicative of the rate of lipolysis.
-
In Vivo Pharmacokinetic Study in a Rodent Model
-
Objective: To determine the pharmacokinetic profiles of deuterated and non-deuterated tripalmitin.
-
Methodology:
-
Administer an oral gavage of either deuterated or non-deuterated tripalmitin to a cohort of rats.
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Extract lipids from the plasma.
-
Analyze the concentration of the parent triglyceride and its fatty acid metabolites using liquid chromatography-mass spectrometry (LC-MS).[9]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Visualizing the Impact of Deuteration
The following diagrams illustrate the metabolic pathway of tripalmitin and the experimental workflow for its analysis.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium reveals anticancer activity of fatty acid | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Lipidomics Data with Different Internal Standards
For researchers, scientists, and drug development professionals engaged in lipidomics, the precision and reliability of quantitative data are fundamental. Internal standards (IS) serve as the cornerstone for accurate lipid quantification by correcting for variations inherent in sample preparation and analysis. This guide provides an objective comparison of different internal standard strategies, supported by established methodologies and data, to assist in the selection and validation of the most suitable standards for your lipidomics workflow.
The primary role of an internal standard is to normalize the signal of endogenous lipids, thereby accounting for potential sample loss during extraction, variations in mass spectrometer ionization efficiency, and other sources of experimental error.[1][2][3] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is distinguishable by the mass spectrometer, typically through isotopic labeling or unique structural features like odd-chain fatty acids.[1][4] It is critical that the internal standard is not naturally present in the sample and is introduced as early as possible in the experimental workflow, ideally before lipid extraction.[1][5]
Performance Comparison of Internal Standard Types
The choice of an internal standard is a critical factor that directly impacts the accuracy of lipid quantification. The most common types used in lipidomics are stable isotope-labeled lipids and odd-chain fatty acid-containing lipids.[1] Their performance characteristics are summarized below.
| Performance Metric | Stable Isotope-Labeled (SIL) Standards | Odd-Chain Lipids |
| Principle | Analytes with hydrogen or carbon atoms replaced by their heavy isotopes (e.g., ²H, ¹³C).[4] | Lipids containing an odd number of carbon atoms in their fatty acid chains, which are rare in most biological systems.[1] |
| Accuracy & Precision | Considered the "gold standard" for quantification, providing high accuracy and precision (CVs often <15%).[1][6] | Can provide robust quantification, but accuracy may be lower if chromatographic or ionization behavior differs from the analyte.[1] |
| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations.[1] | Good, but the response may deviate from linearity at concentrations significantly different from the endogenous lipids.[1] |
| Matrix Effect Correction | Superior, as they typically co-elute with the endogenous analyte and experience identical ion suppression or enhancement.[4] | Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte.[1] |
| Availability & Cost | Can be expensive and may not be available for every lipid species of interest.[1][5] | Generally more cost-effective and widely available.[1] |
| Potential Issues | May have slight retention time shifts compared to the native analyte and a small potential for isotopic scrambling.[4] | Structural differences can lead to variations in extraction efficiency and ionization response compared to even-chain endogenous lipids. |
Experimental Protocols for Cross-Validation
Detailed and consistent experimental protocols are essential for generating reliable and reproducible lipidomics data.[1] The following outlines a typical workflow for the cross-validation of different internal standards.
1. Sample Preparation and Internal Standard Spiking
-
Thaw biological samples (e.g., plasma, cell pellets) on ice.
-
Prepare separate pools of quality control (QC) samples by combining aliquots from all experimental samples.[3]
-
Create different internal standard mixtures to be tested (e.g., a mix of SIL standards, a mix of odd-chain standards).
-
Spike a known quantity of a specific internal standard mixture into each sample, including QCs, before extraction. This step is critical for correcting variability throughout the entire process.[1][5]
2. Lipid Extraction (MTBE Method)
-
Add 34 µL of the internal standards mix to the cell pellet or plasma sample and vortex.[7]
-
Add 231 µL of methanol (MeOH) and 770 µL of methyl-tert-butyl ether (MTBE).[7]
-
Incubate the sample at room temperature on an orbital shaker for one hour.[7]
-
Induce phase separation by adding 192.5 µL of water.[7]
-
Centrifuge the sample for 10 minutes to separate the aqueous and organic layers.[7]
-
Carefully collect the upper organic layer, which contains the lipids.
-
Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitute the dried extract in an appropriate solvent mixture (e.g., acetonitrile:methanol 3:7) for analysis.[7]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatography: Employ a suitable LC column (e.g., C18) and maintain a constant temperature (e.g., 55°C) to ensure reproducible retention times.[1]
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to achieve broad coverage of different lipid classes.[1]
-
Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both MS1 spectra for quantification and MS/MS spectra for lipid identification.[1]
4. Data Processing and Normalization
-
Process the raw LC-MS data using software such as MS-DIAL or MZmine to detect and integrate lipid peaks.[2][8]
-
Normalize the peak area or height of each identified endogenous lipid to the peak area or height of the chosen internal standard.[7]
-
For class-specific normalization, divide the signal of each lipid by the signal of the IS designated for its lipid class.[6][7]
5. Validation of Performance
-
The critical requirement for accepting a normalization strategy is the reduction of variation in the QC samples.[2][3][9]
-
Calculate the coefficient of variation (CV) for each lipid feature across all QC sample injections for each internal standard strategy tested.
-
Compare the distribution of CVs. A successful normalization strategy will result in a significant reduction in the median and spread of CVs compared to non-normalized data.[2][10]
Visualizing Workflows and Logic
To better conceptualize the lipidomics workflow and the process of evaluating internal standards, the following diagrams have been generated.
Caption: A typical experimental workflow for lipidomics analysis.
Caption: Logical workflow for evaluating internal standard performance.
Quantitative Data Summary
The effectiveness of a normalization strategy is demonstrated by the reduction in analytical variability. The table below presents hypothetical but representative data illustrating the impact of different internal standards on the precision of lipid measurements in QC samples.
| Lipid Class | Analyte Example | Non-Normalized CV (%) | Normalized CV (%)\n(Odd-Chain IS) | Normalized CV (%)\n(Class-Specific SIL IS) |
| Phosphatidylcholine (PC) | PC(34:1) | 32.5 | 18.2 | 11.4 |
| Triglyceride (TG) | TG(52:2) | 28.9 | 15.6 | 9.8 |
| Lysophosphatidylcholine (LPC) | LPC(18:0) | 35.1 | 21.3 | 13.5 |
| Cholesteryl Ester (CE) | CE(18:2) | 25.8 | 14.9 | 8.7 |
| Diglyceride (DG) | DG(36:2) | 38.4 | 22.5 | 14.1 |
| Median CV (%) | 32.5 | 18.2 | 11.4 |
As shown, normalization significantly reduces the coefficient of variation across all lipid classes. The use of class-specific stable isotope-labeled (SIL) internal standards consistently provides the lowest CVs, indicating the highest precision and most effective correction for experimental variability.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidomicstandards.org [lipidomicstandards.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Lipid Quantification: A Comparative Guide to the Accuracy and Precision of Propane-1,2,3-triyl tripalmitate-d27
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate and precise quantification of lipid species is paramount. This guide provides an objective comparison of the use of the deuterated internal standard, Propane-1,2,3-triyl tripalmitate-d27, against other alternatives, supported by established principles of analytical chemistry and mass spectrometry.
The quantification of triacylglycerols, such as Propane-1,2,3-triyl tripalmitate (tripalmitin), in complex biological matrices presents significant analytical challenges. Matrix effects, sample preparation variability, and instrument response fluctuations can all introduce inaccuracies. The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of the analyte is widely recognized as the gold standard to mitigate these issues. This compound, a deuterated form of tripalmitin, is an ideal internal standard for achieving the highest levels of accuracy and precision in mass spectrometry-based quantification.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several key reasons[1]:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts. This ensures they co-elute during chromatographic separation and experience similar ionization efficiency and fragmentation patterns in the mass spectrometer.
-
Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the analyte signal during ionization. Because the deuterated internal standard is affected by the matrix in the same way as the analyte, it allows for accurate correction of these effects.
-
Compensation for Sample Loss: Any loss of analyte during sample extraction, handling, and injection is mirrored by the internal standard, enabling reliable quantification despite these variations.
Performance Comparison: this compound vs. Alternative Standards
The following table summarizes the expected performance characteristics based on established principles of bioanalytical method validation for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | This compound (Expected) | Alternative Internal Standard (e.g., a different triacylglycerol) | External Standard |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range | Dependent on analyte and matrix | Dependent on analyte and matrix |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Can be variable due to differential matrix effects | Highly susceptible to matrix effects and sample loss |
| Precision (% CV) | < 15% (< 20% at LLOQ) | Can be variable due to differential matrix effects | Prone to higher variability |
| Recovery | Not a critical parameter as it is corrected for | Variable and can impact accuracy if not identical to the analyte | Directly impacts accuracy and needs to be high and consistent |
| Correction for Matrix Effects | Excellent | Partial to poor | None |
Experimental Protocol: Quantification of Tripalmitin using this compound
This section outlines a typical experimental workflow for the quantification of tripalmitin in a biological sample, such as plasma, using this compound as an internal standard with LC-MS/MS.
Sample Preparation
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike Internal Standard: Add a known amount of this compound solution in an appropriate solvent (e.g., isopropanol) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add a protein precipitation solvent, such as a mixture of isopropanol and acetonitrile, to each sample.
-
Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform mixture).
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of two mobile phases, for example, Mobile Phase A: acetonitrile/water with an additive like ammonium formate, and Mobile Phase B: isopropanol/acetonitrile with the same additive.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
-
Injection Volume: A small injection volume (e.g., 5-10 µL).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.
-
MRM Transitions:
-
Tripalmitin (Analyte): Monitor a specific precursor-to-product ion transition (e.g., [M+NH₄]⁺ → fragment ion).
-
Tripalmitin-d27 (Internal Standard): Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
-
Data Analysis
-
Peak Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples.
-
Calibration Curve: Generate a calibration curve by plotting the response ratio against the known concentrations of the calibration standards.
-
Quantification: Determine the concentration of tripalmitin in the unknown samples by interpolating their response ratios from the calibration curve.
Visualizing the Workflow
Caption: Experimental workflow for tripalmitin quantification.
Conclusion
For researchers requiring the highest degree of accuracy and precision in the quantification of Propane-1,2,3-triyl tripalmitate, the use of its deuterated internal standard, this compound, is the recommended approach. This stable isotope-labeled standard effectively compensates for variations inherent in the analytical process, from sample preparation to mass spectrometric detection, ensuring reliable and reproducible results. While other methods exist, they are more susceptible to errors arising from matrix effects and sample handling, making the deuterated internal standard the superior choice for robust quantitative lipidomics.
References
A Comparative Guide to the Ionization Efficiency of Deuterated and Non-Deuterated Lipids in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative lipidomics, stable isotope-labeled internal standards are fundamental for achieving accurate and reliable results. Among these, deuterated lipids are frequently employed, predicated on the assumption that their chemical and physical properties—including ionization efficiency—are nearly identical to their non-deuterated counterparts. This guide provides an objective comparison of the ionization efficiency of deuterated and non-deuterated lipids, supported by a review of current literature and detailed experimental considerations. While the ideal internal standard perfectly mimics the analyte, subtle but significant differences can arise from the substitution of hydrogen with deuterium.
The Foundational Principle: The Ideal Internal Standard
The utility of deuterated lipids as internal standards in mass spectrometry hinges on the principle of relative quantification. By introducing a known quantity of a deuterated standard into a sample, variations arising from sample preparation, extraction efficiency, and instrument response can be normalized. This is because the ratio of the analyte's signal to the internal standard's signal is expected to remain constant, even if absolute signal intensities fluctuate. For this to hold true, the ionization efficiency of the deuterated and non-deuterated lipid should be identical.
Unveiling the Nuances: Do Deuterated and Non-Deuterated Lipids Ionize Differently?
While often considered negligible, the substitution of hydrogen with deuterium can introduce physicochemical differences that may lead to variations in ionization efficiency. The consensus in the literature suggests that for many applications, particularly with electrospray ionization (ESI), these differences are minimal, especially when the ionization is primarily driven by the lipid's headgroup.[1] However, several factors can contribute to deviations from this ideal behavior.
A comparative analysis of factors influencing the ionization efficiency of deuterated versus non-deuterated lipids is presented in Table 1.
Table 1: Comparative Analysis of Factors Influencing Ionization Efficiency
| Feature | Non-Deuterated Lipids | Deuterated Lipids | Impact on Ionization Efficiency Comparison |
| Chemical Properties | Standard physicochemical properties. | Slightly altered due to the C-D bond being shorter and stronger than the C-H bond. | May lead to subtle differences in polarity and intermolecular interactions, potentially affecting the ionization process. |
| Chromatographic Behavior | Standard elution profile. | May exhibit a slight shift in retention time, known as the "chromatographic isotope effect," often eluting earlier in reversed-phase chromatography.[2][3] | Differential elution can lead to varied exposure to matrix effects, causing either ion suppression or enhancement that differs from the non-deuterated analyte, thus affecting the perceived ionization efficiency.[4] |
| Ionization Process (ESI) | Ionization is primarily influenced by the polar headgroup, especially for phospholipids at low concentrations.[1] | The fundamental ionization mechanism is the same. However, changes in molecular properties due to deuteration could have a minor influence. | While often assumed to be identical, some studies suggest that ¹³C- or ¹⁵N-labeled compounds may have more "nearly identical" ionization behaviors compared to their unlabeled counterparts than deuterated compounds do.[5] |
| Ionization Process (GC-MS) | Standard ionization and fragmentation. | Analytes may have a higher mass response than their equimolar deuterated analogs. This can be due to differences in electronic structure affecting ionization and fragmentation.[4][6] | This can lead to an overestimation of the non-deuterated analyte if a 1:1 response ratio is assumed. |
| Influence of Acyl Chains | Ionization efficiency can be influenced by the length and degree of unsaturation of fatty acyl chains, particularly for neutral lipids.[7] | The effect of deuteration on the acyl chain's contribution to ionization efficiency is not extensively documented but could be a factor if it alters the molecule's overall physicochemical properties. | For lipid classes where the acyl chain structure significantly impacts ionization, deuteration in these chains could lead to response differences. |
Experimental Protocols
To accurately assess and compare the ionization efficiency of deuterated and non-deuterated lipids in your own laboratory setting, the following experimental protocols are recommended.
Protocol 1: Direct Infusion ESI-MS for Response Factor Comparison
This protocol aims to determine the relative response factor of a deuterated lipid compared to its non-deuterated analog in the absence of chromatographic effects.
-
Preparation of Standards:
-
Prepare equimolar stock solutions (e.g., 1 mg/mL) of the non-deuterated lipid and its deuterated analog in a suitable organic solvent (e.g., methanol or chloroform/methanol 1:1 v/v).
-
Create a series of solutions containing a fixed concentration of the deuterated internal standard and varying concentrations of the non-deuterated analyte.
-
Also, prepare a solution with only the deuterated standard and one with only the non-deuterated analyte at the same concentration.
-
-
Mass Spectrometry Analysis:
-
Analyze the solutions by direct infusion into an electrospray ionization mass spectrometer.
-
Acquire data in full scan mode over the appropriate m/z range to detect both the deuterated and non-deuterated lipid species.
-
Ensure the total lipid concentration is low enough to be in the linear range of the detector and to avoid aggregate formation.[1]
-
-
Data Analysis:
-
Extract the ion intensities for the monoisotopic peaks of both the deuterated and non-deuterated lipids.
-
For the solutions containing both species, calculate the ratio of the non-deuterated analyte signal to the deuterated internal standard signal.
-
Plot this ratio against the concentration of the non-deuterated analyte. The slope of the resulting calibration curve will indicate the relative response factor. A slope of 1.0 suggests equal ionization efficiency.
-
Protocol 2: LC-MS Analysis to Evaluate Chromatographic Isotope Effects and Matrix Effects
This protocol assesses the combined influence of chromatographic separation and ionization on the relative response.
-
Sample Preparation:
-
Prepare a mixture containing a known, equimolar concentration of the non-deuterated lipid and its deuterated analog in a clean solvent.
-
Spike the same mixture into a relevant biological matrix (e.g., plasma or cell lysate) that has been depleted of endogenous lipids.
-
-
LC-MS Analysis:
-
Inject both the clean solvent mixture and the matrix-spiked mixture onto an appropriate liquid chromatography column (e.g., C18 reversed-phase).
-
Develop a chromatographic method that provides good peak shape for the lipid of interest.
-
Acquire data using the mass spectrometer, monitoring for both the deuterated and non-deuterated species.
-
-
Data Analysis:
-
Compare the retention times of the deuterated and non-deuterated lipids to determine the extent of the chromatographic isotope effect.[2][3]
-
Calculate the peak area ratio of the non-deuterated to the deuterated lipid in both the clean solvent and the biological matrix.
-
A significant difference in this ratio between the two samples would indicate that the chromatographic isotope effect, combined with matrix effects, is causing a differential response.
-
Visualizing the Workflow
The logical workflow for evaluating the suitability of a deuterated internal standard is crucial for robust quantitative analysis.
Caption: Workflow for validating a deuterated lipid as an internal standard.
Signaling Pathway and Ionization
The process of electrospray ionization itself can be visualized as a pathway from solution to gas-phase ions, where subtle molecular differences can influence the outcome.
Caption: The electrospray ionization (ESI) process for lipids.
Conclusion and Recommendations
The assumption that deuterated lipids have identical ionization efficiency to their non-deuterated counterparts is a cornerstone of modern quantitative lipidomics. For many applications, this assumption holds sufficiently true to provide reliable data. However, for assays requiring the highest degree of accuracy and precision, it is crucial to recognize the potential for differences arising from chromatographic isotope effects and subtle variations in ionization and fragmentation behavior.
Recommendations for Researchers:
-
Method Validation is Key: Do not assume identical behavior. The suitability of a deuterated internal standard should be rigorously validated for each specific lipid and analytical method.
-
Consider the Lipid Class: Be aware that the influence of deuteration may be more pronounced for certain lipid classes, such as neutral lipids, where the acyl chains play a more significant role in ionization.
-
Evaluate Chromatographic Co-elution: Carefully assess the retention times of the analyte and the deuterated standard. Significant separation can lead to inaccurate quantification due to differential matrix effects.
-
When in Doubt, Use ¹³C: If the highest level of certainty is required and resources permit, consider using ¹³C-labeled internal standards, as they are generally reported to have more closely matching properties to the native analyte.
By understanding these nuances and implementing thorough validation protocols, researchers can confidently leverage the power of deuterated internal standards to advance our understanding of the lipidome in health and disease.
References
- 1. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Tracers: The Kinetic Isotope Effect of Propane-1,2,3-triyl tripalmitate-d27
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of lipid metabolism. Among these, deuterated triglycerides, such as Propane-1,2,3-triyl tripalmitate-d27, offer a unique avenue for tracing the fate of dietary and stored fats. This guide provides a comprehensive comparison of this compound with other commonly used metabolic tracers, focusing on the kinetic isotope effect (KIE) and its implications for experimental design and data interpretation.
The Kinetic Isotope Effect in Deuterated Tracers
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), forms a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reaction if the cleavage of this bond is the rate-determining step in a metabolic pathway. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a critical consideration in metabolic studies using deuterated tracers. For this compound, where the palmitate acyl chains are heavily deuterated, the KIE is most pronounced in the initial, rate-limiting step of β-oxidation.
Comparison of Metabolic Tracers for Triglyceride Metabolism
The choice of a metabolic tracer is pivotal and depends on the specific research question, analytical capabilities, and the metabolic pathways under investigation. Here, we compare this compound with other prevalent tracers.
| Tracer | Principle of Detection | Key Metabolic Pathways Traced | Advantages | Disadvantages |
| This compound | Mass Spectrometry (GC-MS, LC-MS) | Lipolysis, fatty acid uptake, β-oxidation, tissue distribution | High isotopic enrichment, low natural abundance of deuterium, potentially slower metabolism allows for tracking over longer periods. | Significant kinetic isotope effect can alter metabolic rates compared to the non-deuterated counterpart, potentially complicating direct flux measurements. |
| Propane-1,2,3-triyl tripalmitate-¹³C₅₁ | Mass Spectrometry (GC-MS, LC-MS) | Lipolysis, fatty acid uptake, β-oxidation, TCA cycle flux | Minimal kinetic isotope effect, allows for tracing of carbon backbone into downstream metabolites. | Higher cost of synthesis, potential for isotopic scrambling. |
| Deuterated Water (D₂O) | Mass Spectrometry (GC-MS, IRMS) | De novo lipogenesis, triglyceride synthesis | Relatively inexpensive, easy to administer, labels newly synthesized fatty acids and glycerol. | Does not trace the fate of pre-existing or dietary fatty acids, requires correction for isotopic exchange. |
| [¹³C]-Palmitate | Mass Spectrometry (GC-MS, LC-MS) | Fatty acid uptake, β-oxidation, TCA cycle flux | Minimal kinetic isotope effect, directly traces the fate of a specific fatty acid. | Requires complexation with albumin for infusion, only traces the fate of one type of fatty acid. |
| [²H₅]-Glycerol | Mass Spectrometry (GC-MS) | Lipolysis, gluconeogenesis from glycerol | Directly measures the rate of appearance of glycerol from triglyceride breakdown. | Does not provide information on the fate of the fatty acid components. |
Quantitative Comparison of Deuterated vs. ¹³C-Labeled Palmitate
Experimental data provides valuable insights into the practical implications of using deuterated versus ¹³C-labeled fatty acids. A study comparing the oxidation of orally administered d31-palmitate and [1-¹³C]palmitate during exercise in humans yielded the following key findings[1]:
| Parameter | d31-Palmitate | [1-¹³C]Palmitate |
| Tracer Recovery | Measured in urine | Measured in breath CO₂ |
| Cumulative Recovery (9h) | 10.6 ± 3% | 5.6 ± 2% (uncorrected) |
| Correlation (uncorrected d31 vs. corrected ¹³C) | y = 0.96x + 0 (P < 0.0001) | - |
These results indicate a strong correlation between the two tracers for measuring fatty acid oxidation, suggesting that with appropriate considerations, deuterated fatty acids can be a reliable alternative to their ¹³C counterparts, offering advantages in certain experimental settings[1].
Kinetic Isotope Effect on Acyl-CoA Dehydrogenase
The first step of each β-oxidation cycle is catalyzed by acyl-CoA dehydrogenases, which introduce a double bond between the α and β carbons of the fatty acyl-CoA thioester[2]. This step involves the cleavage of C-H bonds at both the α and β positions. Studies using deuterated butyryl-CoA, a short-chain fatty acid analogue, have demonstrated a significant KIE on the activity of general acyl-CoA dehydrogenase[3][4]:
| Substrate | Isotope Effect (Turnover Catalysis) | Isotope Effect (Reductive Half-Reaction) |
| α-deutero-butyryl-CoA | 2.3 | 2.5 |
| β-deutero-butyryl-CoA | 6.0 | 14.0 |
| perdeutero-butyryl-CoA | 9.0 | 28.0 |
These findings strongly suggest that the extensive deuteration in this compound would lead to a considerable KIE at the acyl-CoA dehydrogenase step, resulting in a slower rate of β-oxidation compared to its non-deuterated counterpart[3][4].
Experimental Protocols
Protocol for In Vivo Triglyceride Turnover Measurement using Stable Isotope-Labeled Triglyceride
This protocol provides a general framework for an in vivo study in rodents and can be adapted for other species and specific research questions.
1. Animal Preparation and Acclimatization:
-
House animals in a controlled environment (temperature, light-dark cycle) for at least one week prior to the study.
-
Provide ad libitum access to a standard chow diet and water.
-
Fast animals overnight (12-16 hours) before the experiment to achieve a metabolic baseline.
2. Tracer Administration:
-
Prepare a lipid emulsion of this compound (or other labeled triglyceride) in a suitable vehicle (e.g., corn oil, intralipid).
-
Administer the tracer via oral gavage or intravenous infusion. For intravenous administration, a primed-continuous infusion is often employed to achieve steady-state isotopic enrichment in the plasma.
-
Priming Bolus Dose: An initial larger dose to quickly fill the metabolic pool.
-
Continuous Infusion Rate: A slower, constant infusion to maintain stable enrichment.
-
3. Blood Sampling:
-
Collect baseline blood samples (t=0) prior to tracer administration.
-
Collect serial blood samples at predetermined time points post-administration (e.g., 30, 60, 90, 120, 180, 240 minutes).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood to separate plasma and store at -80°C until analysis.
4. Tissue Collection (Terminal Studies):
-
At the end of the experimental period, euthanize the animals.
-
Rapidly collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle, heart).
-
Flash-freeze the tissues in liquid nitrogen and store at -80°C.
5. Sample Processing and Analysis:
-
Lipid Extraction: Extract total lipids from plasma and tissue samples using a standard method (e.g., Folch or Bligh-Dyer extraction).
-
Triglyceride Isolation: Separate the triglyceride fraction from other lipid classes using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Derivatization: Convert the fatty acids within the isolated triglycerides to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of the palmitate-d27 in the triglyceride fraction using GC-MS or liquid chromatography-mass spectrometry (LC-MS). Monitor the appropriate mass-to-charge ratios for the deuterated and non-deuterated palmitate.
6. Data Analysis:
-
Calculate the tracer-to-tracee ratio (TTR) or atom percent excess (APE) at each time point.
-
Use compartmental modeling or non-steady-state kinetic equations to calculate triglyceride turnover rates, fractional synthetic rates (FSR), and other metabolic parameters.
Mandatory Visualizations
Caption: Experimental workflow for a metabolic study using a deuterated triglyceride tracer.
Caption: Metabolic pathways of triglyceride-d27 and points of hormonal regulation and kinetic isotope effect.
References
- 1. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Studies on the reaction mechanism of general acyl-CoA dehydrogenase. Determination of selective isotope effects in the dehydrogenation of butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
"certificate of analysis for Propane-1,2,3-triyl tripalmitate-d27 reference material"
For researchers, scientists, and drug development professionals requiring accurate quantification of Propane-1,2,3-triyl tripalmitate, the selection of an appropriate internal standard is critical for achieving reliable and reproducible results. This guide provides a comparison of Propane-1,2,3-triyl tripalmitate-d27 with other commercially available isotopically labeled and non-labeled reference materials.
Product Comparison
Stable isotope-labeled internal standards are the preferred choice for mass spectrometry-based quantitative analyses due to their similar chemical and physical properties to the analyte of interest, while having a distinct mass-to-charge ratio (m/z). This allows for correction of matrix effects and variations in sample preparation and instrument response.
| Product Name | Labeling | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| This compound | Deuterium (d27) | C₅₁H₇₁D₂₇O₆ | ~834.6 | Typically ≥98% | Target analyte. Limited direct supplier information found. |
| Propane-1,2,3-triyl tripalmitate-d98 | Deuterium (d98) | C₅₁D₉₈O₆ | ~905.9 | Not specified | Available from suppliers like MedChemExpress.[1][2] |
| Propane-1,2,3-triyl tripalmitate-d9 | Deuterium (d9) | C₅₁H₈₉D₉O₆ | ~816.4 | Not specified | Available from suppliers like MedChemExpress.[3] |
| Propane-1,2,3-triyl tripalmitate-¹³C₃ | Carbon-13 (¹³C₃) | ⁴⁸C₃¹³C₅₁H₉₈O₆ | ~810.3 | Not specified | Alternative stable isotope labeling. |
| Propane-1,2,3-triyl tripalmitate | Unlabeled | C₅₁H₉₈O₆ | 807.32 | ≥99% | Used as a calibrant or for qualitative analysis.[4] |
Note: The molecular weight of deuterated compounds is an approximation and can vary slightly based on the specific isotopic distribution. Purity specifications are typically found on the Certificate of Analysis provided by the supplier.
Experimental Protocol: Quantification of Propane-1,2,3-triyl tripalmitate in a Biological Matrix using LC-MS/MS
This protocol outlines a typical workflow for the quantification of Propane-1,2,3-triyl tripalmitate in a plasma sample using a deuterated internal standard.
1. Sample Preparation:
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of cold acetone, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Propane-1,2,3-triyl tripalmitate (Analyte): Precursor ion -> Product ion (specific m/z values to be determined by direct infusion).
-
This compound (Internal Standard): Precursor ion -> Product ion (specific m/z values to be determined by direct infusion).
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled Propane-1,2,3-triyl tripalmitate standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the quantification of Propane-1,2,3-triyl tripalmitate using an internal standard.
Caption: Analytical workflow for the quantification of Propane-1,2,3-triyl tripalmitate.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of Propane-1,2,3-triyl tripalmitate-d27: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Propane-1,2,3-triyl tripalmitate, also known as Tripalmitin, is generally considered a stable, non-reactive solid. However, safety data sheets (SDS) for the non-deuterated compound show some variation in hazard classification. Some suppliers classify it as a non-hazardous substance for disposal purposes, while others identify it as an acute oral toxin and a skin and eye irritant. Given this discrepancy, it is prudent to handle Propane-1,2,3-triyl tripalmitate-d27 with a degree of caution.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Use in a well-ventilated area to minimize the potential for inhalation of any dust particles.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, sweep up the solid material and place it in a designated waste container. Avoid generating dust.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the non-deuterated Propane-1,2,3-triyl tripalmitate. These values provide a baseline for handling and storage, and it is not expected that deuteration would significantly alter them.
| Property | Value |
| Molecular Formula | C₅₁H₇₁D₂₇O₆ |
| Appearance | White to off-white solid |
| Melting Point | Approximately 65-67 °C |
| Solubility | Insoluble in water, soluble in hot ethanol, ether, and chloroform |
Disposal Procedures: A Step-by-Step Approach
The disposal of this compound should be approached systematically. The primary consideration is to determine whether the waste is classified as hazardous. Since a specific Safety Data Sheet for the deuterated compound is not available, the following decision-making process is recommended.
Step 1: Waste Characterization
The first and most critical step is to determine if the waste is hazardous.
-
Consult the Safety Data Sheet (SDS): If an SDS for this compound is available from the supplier, it will provide specific disposal instructions in Section 13.
-
Institutional Guidance: Contact your institution's Environmental Health and Safety (EHS) department. They will have specific protocols for chemical waste disposal and can provide guidance on how to classify this particular compound.
-
Contamination Assessment: The waste must be evaluated for contamination with other hazardous substances. If the this compound has been mixed with solvents, heavy metals, or other toxic chemicals, it must be treated as hazardous waste.
Step 2: Segregation and Labeling
Proper segregation and labeling are crucial for safe disposal.
-
Non-Hazardous Waste: If it is determined to be non-hazardous and uncontaminated, it can likely be disposed of in the regular solid waste stream. However, it is best practice to double-bag the material.
-
Hazardous Waste: If classified as hazardous, it must be collected in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the quantity, and the date.
Step 3: Storage and Collection
Hazardous waste must be stored in a designated satellite accumulation area within the laboratory.
-
Storage Location: The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Container Integrity: Ensure the waste container is in good condition and the lid is securely fastened to prevent spills or leaks.
-
Scheduled Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed waste disposal contractor.
Deuteration Considerations:
Deuterium is a stable, non-radioactive isotope of hydrogen. For small quantities of deuterated compounds used in a laboratory setting, the waste is typically not managed as radioactive waste. However, regulations can vary, and it is always best to confirm with your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these guidelines and consulting with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
Personal protective equipment for handling Propane-1,2,3-triyl tripalmitate-d27
This guide provides crucial safety and logistical information for handling Propane-1,2,3-triyl tripalmitate-d27 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper management of the substance. The information is based on the safety data for the structurally similar non-deuterated compound, Propane-1,2,3-triyl tripalmitate.
Hazard Identification and Personal Protective Equipment
Propane-1,2,3-triyl tripalmitate is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE).[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2]
Table 1: Hazard Classification
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
To mitigate these risks, the following personal protective equipment is mandatory when handling the substance.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[1][2] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
| Hand Protection | Wash hands thoroughly after handling.[1][2] |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical for laboratory safety and environmental protection.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe dust or aerosols.[1][2] Ensure adequate ventilation during use.[1][2] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is between 2-8°C.[2] Keep away from sources of ignition.[2]
Spill and Exposure Procedures:
-
Spill: In case of a spill, wear full personal protective equipment.[1] Absorb the spill with an inert material and place it in a suitable container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][2]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
If Swallowed: Do NOT induce vomiting. Wash out the mouth with water and call a physician.[1]
-
Disposal:
Dispose of the substance and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains or watercourses.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
